molecular formula C6H9NO3 B3195298 (R)-4-Oxopiperidine-2-carboxylic acid CAS No. 894767-26-1

(R)-4-Oxopiperidine-2-carboxylic acid

Cat. No.: B3195298
CAS No.: 894767-26-1
M. Wt: 143.14 g/mol
InChI Key: UAISREBYDOFHJY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Oxopiperidine-2-carboxylic acid (CAS 894767-26-1) is a chiral piperidine derivative of value in organic and medicinal chemistry research . This compound features a carboxylic acid functional group and a ketone at the 4-position of the piperidine ring, making it a versatile building block for chemical synthesis . Carboxylic acids, in general, are known to participate in key organic reactions such as amidation and esterification, which are fundamental for constructing complex molecules, pharmaceuticals, and polymers . Furthermore, carboxylic acids can act as effective surface modifiers for nanomaterials, improving their dispersion and incorporation into polymer matrices or other composite materials . As a chiral compound, the (R)-enantiomer offers specific stereochemical properties critical for developing asymmetric syntheses or studying biologically active molecules. This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-oxopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAISREBYDOFHJY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of (R)-4-Oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of (R)-4-Oxopiperidine-2-carboxylic Acid

Executive Summary

(R)-4-Oxopiperidine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with three distinct and strategically located functional groups—a secondary amine, a ketone, and a carboxylic acid—provides a versatile platform for constructing complex, biologically active molecules. This guide offers a comprehensive analysis of its chemical properties, reactivity, and synthetic utility from the perspective of a senior application scientist. We will delve into its structural characteristics, the critical role of N-protection, methods for its analytical characterization, and its diverse chemical transformations. The causality behind experimental choices and the practical application of this molecule in drug discovery will be emphasized, providing researchers and drug development professionals with actionable insights.

Molecular Structure and Physicochemical Properties

The synthetic value of (R)-4-Oxopiperidine-2-carboxylic acid originates from its unique trifunctional structure. Understanding this architecture is fundamental to exploiting its chemical potential.

Core Structure and Stereochemistry

The molecule features a six-membered piperidine ring, which is a prevalent motif in numerous approved drugs due to its favorable pharmacokinetic properties. The structure is defined by:

  • A stereocenter at the C2 position, dictating the (R)-configuration. This chirality is crucial for achieving stereospecific interactions with biological targets like enzymes and receptors.

  • A carboxylic acid group at the C2 position, providing a handle for amide bond formation (peptide coupling) or other derivatizations.

  • A ketone at the C4 position, which introduces a point for nucleophilic attack or further functionalization, often to introduce new stereocenters.

  • A secondary amine at the N1 position, which is basic and nucleophilic.

Figure 1: Structure of (R)-4-Oxopiperidine-2-carboxylic Acid cluster_0 N1 N-H C6 CH2 N1->C6 C2 C(R) C2->N1 COOH COOH C2->COOH C3 CH2 C3->C2 C4 C=O C4->C3 C5 CH2 C5->C4 C6->C5 label_amine Secondary Amine label_ketone Ketone label_acid Carboxylic Acid label_chiral Chiral Center

Caption: Key functional groups of (R)-4-Oxopiperidine-2-carboxylic acid.

The Critical Role of N-Protection

In practice, the parent compound is often used in its N-protected form. The secondary amine is both nucleophilic and basic, which can interfere with reactions targeting the ketone or carboxylic acid. Protecting the nitrogen atom is a crucial first step in most synthetic sequences.

  • Boc (tert-butyloxycarbonyl) Protection: This is the most common strategy. The resulting (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is stable, highly soluble in organic solvents, and the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) that are typically orthogonal to other protecting groups. The Boc group's steric bulk also influences the ring conformation. This derivative is a versatile building block for creating complex molecules.[1]

  • Fmoc (fluorenylmethyloxycarbonyl) Protection: Used primarily in solid-phase peptide synthesis (SPPS).[2] The Fmoc group is stable to acidic conditions but is readily cleaved by a base (e.g., piperidine), allowing for selective deprotection during the stepwise assembly of peptides.[2]

The choice of protecting group is a strategic decision dictated by the overall synthetic plan and the compatibility of subsequent reaction conditions.

Physicochemical Data Summary

The following table summarizes key properties for the parent compound and its most common N-Boc derivative. Data for the (S)-enantiomer is included for comparison.

Property(R)-4-Oxopiperidine-2-carboxylic acid(R)-1-Boc-4-oxopiperidine-2-carboxylic acid(S)-1-Boc-4-oxopiperidine-2-carboxylic acid
CAS Number 894767-26-1[3][4]1212176-33-4198646-60-5
Molecular Formula C₆H₉NO₃[3]C₁₁H₁₇NO₅C₁₁H₁₇NO₅
Molecular Weight 143.14 g/mol [3][4]243.26 g/mol 243.26 g/mol
Appearance SolidPowderSolid
Melting Point Not widely reported119-124 °C121-125 °C
Optical Rotation Not widely reported[α]22/D +22.0° (c=1, CHCl₃)[α]22/D -18.5° (c=1, CHCl₃)
Topological Polar Surface Area (TPSA) 66.4 Ų[3]Not applicableNot applicable
logP -0.6079[3]Not applicableNot applicable

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of (R)-4-Oxopiperidine-2-carboxylic acid and its derivatives. Each technique provides a unique piece of the structural puzzle.

G cluster_workflow Figure 2: Analytical Characterization Workflow cluster_primary Primary Analysis cluster_secondary Secondary & Specific Analysis Sample Sample Received ((R)-4-Oxopiperidine-2-carboxylic acid derivative) HPLC HPLC / LC-MS (Purity & Identity) Sample->HPLC NMR NMR (1H, 13C) (Structural Confirmation) Sample->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Excess) HPLC->Chiral_HPLC If chiral Report Certificate of Analysis (Identity, Purity, ee%) HPLC->Report MS High-Res MS (Elemental Composition) NMR->MS Chiral_HPLC->Report FTIR FTIR (Functional Groups) FTIR->Report MS->Report

Caption: A typical workflow for the analytical validation of the title compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation.

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals include the alpha-proton at C2, the methylene protons adjacent to the ketone and nitrogen, and the N-H proton (if unprotected).

    • ¹³C NMR: Confirms the carbon skeleton. Distinct signals for the carbonyl carbons (ketone and carboxylic acid) and the chiral C2 carbon are expected.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing strong evidence of the correct molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.[4][5] When coupled with a mass spectrometer (LC-MS), it provides purity and identity confirmation simultaneously. For a chiral molecule like this, chiral HPLC is non-negotiable. It is the definitive method for determining the enantiomeric excess (e.e.), ensuring the sample is not a racemic or scalemic mixture.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of the key functional groups. One would expect to see characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the ketone, the C=O of the carboxylic acid, and the N-H bond (in the unprotected form).

Chemical Reactivity and Synthetic Utility

The synthetic versatility of (R)-4-Oxopiperidine-2-carboxylic acid stems from the differential reactivity of its three functional groups. Strategic manipulation of these sites allows for the divergent synthesis of a wide array of complex derivatives.

Figure 3: Reactivity Map of N-Boc-(R)-4-Oxopiperidine-2-carboxylic Acid cluster_amine N1-Amine Reactions (Post-Deprotection) cluster_ketone C4-Ketone Reactions cluster_acid C2-Carboxylic Acid Reactions center N-Boc-(R)-4-Oxopiperidine-2-carboxylic Acid reduction Reduction (e.g., NaBH4) -> 4-Hydroxy derivative center->reduction 1. Target Ketone reductive_amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) -> 4-Amino derivative center->reductive_amination esterification Esterification (e.g., MeOH, H+) -> Methyl Ester center->esterification 2. Target Acid amide_coupling Amide Coupling (e.g., R-NH2, HATU) -> Amide Derivative center->amide_coupling deprotection Acidic Deprotection (e.g., TFA) center->deprotection 3. Target Amine alkylation N-Alkylation acylation N-Acylation deprotection->alkylation deprotection->acylation

Caption: Key transformations targeting the three functional groups.

Reactions at the Piperidine Nitrogen

After selective deprotection of the Boc or Fmoc group, the secondary amine is a potent nucleophile.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce various substituents on the nitrogen.

  • N-Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides yields amides and sulfonamides, respectively. This is a common strategy to modulate the basicity and lipophilicity of the nitrogen.

Reactions involving the C4-Ketone

The ketone is an electrophilic center, prime for nucleophilic attack.

  • Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol. This creates a new stereocenter at C4, leading to diastereomeric products. The choice of reducing agent and conditions can influence the diastereoselectivity of this transformation.

  • Reductive Amination: This powerful reaction involves the in-situ formation of an imine or enamine with a primary or secondary amine, followed by reduction (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond. It is a highly efficient method for introducing diverse amino substituents at the C4 position.

  • Wittig Reaction: Converts the ketone into an alkene, providing a scaffold for further modifications like hydrogenation or epoxidation.

Transformations of the C2-Carboxylic Acid

The carboxylic acid is a versatile handle for extension and conjugation.

  • Amide Bond Formation: This is arguably its most important reaction. Using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), the acid can be coupled with a wide range of amines to form amides. This reaction is central to its use in constructing peptide mimetics and other complex bioactive molecules.[1][2]

  • Esterification: Standard Fischer esterification (alcohol, acid catalyst) or reaction with alkyl halides under basic conditions converts the carboxylic acid to an ester, which can serve as a protecting group or a less polar analogue of the acid.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

Exemplary Experimental Protocols

To provide a practical context, the following are representative, validated protocols for common transformations.

Protocol 4.1: Peptide Coupling using (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
  • Objective: To couple the title compound with a generic primary amine (e.g., benzylamine) to form the corresponding amide.

  • Rationale: This protocol uses HATU, a highly efficient, low-racemization coupling reagent common in modern peptide synthesis. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize any acid salts.

  • Procedure:

    • Dissolve (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).

    • Add the primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • In a separate vial, dissolve O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) in a minimum amount of DMF.

    • Add the HATU solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: Ketone Reduction
  • Objective: To reduce the C4-ketone to a C4-hydroxyl group.

  • Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the ketone without affecting the Boc-protected amine or the carboxylic acid. The use of methanol as a solvent allows for easy workup.

  • Procedure:

    • Dissolve (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Carefully quench the reaction by the slow addition of acetone, followed by water.

    • Adjust the pH to ~6 with 1M HCl.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which will be a mixture of diastereomers.

    • Purify and/or separate the diastereomers by flash column chromatography.

Conclusion

(R)-4-Oxopiperidine-2-carboxylic acid, particularly in its N-protected forms, stands out as a high-value chiral intermediate for pharmaceutical research. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups provide a robust and flexible platform for synthetic chemists. A thorough understanding of its properties, characterization methods, and reaction pathways, as detailed in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

  • Chem-Impex. (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. [Link]

  • Guerry, P. et al. (2025). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Chem-Impex. (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid. [Link]

  • PubChem. 4-Oxopiperidine-2-carboxylic acid. [Link]

  • PubChem. (S)-4-Oxopiperidine-2-carboxylic acid. [Link]

  • Google Patents. CN101712645B - Preparation method for (2R, 4R)
  • Wikipedia. Pipecolic acid. [Link]

  • MilliporeSigma. 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. [Link]

  • Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4832. [Link]

Sources

The Architectural Role of (R)-4-Oxopiperidine-2-carboxylic Acid in Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. (R)-4-Oxopiperidine-2-carboxylic acid (and its synthetic derivatives, such as the Boc-protected variant, CAS: 198646-60-5) serves as a premier chiral building block[1]. By providing a rigid piperidine scaffold with two orthogonal functional handles—a carboxylic acid at the C2 position and a ketone at the C4 position—this molecule enables the precise 3D positioning of substituents.

This technical guide explores the stereochemical fundamentals, enantiomeric resolution strategies, and the profound impact of the (R)-configuration on the biological activity of complex therapeutics, including Kappa Opioid Receptor (KOR) agonists and broad-spectrum antibiotics[2][3].

Stereochemical Fundamentals and Structural Causality

The inherent value of (R)-4-oxopiperidine-2-carboxylic acid lies in its ability to dictate the trajectory of downstream cyclizations and coupling reactions.

Conformational Dynamics

The piperidine ring naturally adopts a chair conformation to minimize steric strain. The stereocenter at C2 ((R)-configuration) forces the carboxylic acid moiety into an equatorial or axial position depending on the nitrogen substitution. When the nitrogen is protected with a bulky tert-butoxycarbonyl (Boc) group, A(1,3) allylic strain forces the C2 carboxylate into a pseudo-axial orientation. This spatial constraint is highly advantageous for stereoselective peptide coupling, as it shields one face of the molecule, directing incoming nucleophiles to the opposite face.

The C4 Ketone as a Synthetic Node

The C4 ketone is not merely a functional group; it is a "traceless" directing node. It can undergo reductive amination to yield cis- or trans-4-aminopiperidines, or participate in Dieckmann condensations to form conformationally restricted bicyclic scaffolds (e.g., 2-azabicyclo[3.3.1]nonanes)[4]. The (R)-stereocenter at C2 acts as the anchor, ensuring that the bicyclic ring closure occurs with absolute diastereoselectivity.

StereochemicalImpact Core (R)-4-Oxopiperidine- 2-carboxylic acid C2 C2 (R)-Stereocenter Core->C2 C4 C4 Ketone Moiety Core->C4 Dieckmann Dieckmann Condensation & Reductive Amination C2->Dieckmann Directs spatial folding C4->Dieckmann Enables bicyclic ring closure Bioactive (1S,5R,8R)-Morphan Scaffold Ki = 18 nM (KOR Agonist) Dieckmann->Bioactive Conformation restriction

Caption: Structural causality mapping of the (R)-enantiomer in the synthesis of KOR agonist morphans.

Enantiomeric Resolution and Synthesis Protocol

While chiral pool synthesis from (S)-aspartic acid is viable, the industrial standard for obtaining enantiomerically pure (R)-4-oxopiperidine-2-carboxylic acid relies on the enzymatic resolution of racemic mixtures[5].

Causality Behind Enzymatic Resolution

Traditional diastereomeric salt formation (e.g., using (S)-mandelic acid) often requires multiple recrystallization cycles, which depresses the overall yield. Furthermore, the C2 alpha-proton is relatively acidic due to the adjacent electron-withdrawing carboxylate. Extended exposure to harsh basic or acidic conditions during chemical resolution can induce enolization-mediated racemization.

Utilizing Candida antarctica lipase for enzymatic resolution provides a mild, highly enantioselective alternative. The lipase selectively hydrolyzes the (S)-ester, leaving the (R)-ester intact, which can then be easily separated via liquid-liquid extraction[5].

ResolutionWorkflow Racemate Racemic 4-Oxopiperidine- 2-carboxylate Enzyme Enzymatic Resolution (Candida antarctica lipase) Racemate->Enzyme SEnant (S)-Acid (Hydrolyzed) Enzyme->SEnant Selective Hydrolysis REnant (R)-Ester (Intact) Enzyme->REnant Stereoretention Boc 1. Boc2O, Et3N 2. LiOH Saponification REnant->Boc Protection & Deprotection Product (R)-1-Boc-4-oxopiperidine- 2-carboxylic acid Boc->Product

Caption: Workflow for the enzymatic resolution and protection of (R)-4-oxopiperidine-2-carboxylic acid.

Self-Validating Protocol: Synthesis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid

This protocol details the conversion of the resolved (R)-ester into the Boc-protected free acid, a staple for solid-phase peptide synthesis (SPPS).

Step 1: N-Boc Protection

  • Dissolve 10.0 mmol of (R)-4-oxopiperidine-2-carboxylate methyl ester hydrochloride in 30 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C under a nitrogen atmosphere. Causality: Low temperature minimizes the exothermic degradation of the Boc anhydride and prevents premature ring-opening side reactions.

  • Add 25.0 mmol of triethylamine (TEA) dropwise, followed by 11.0 mmol of Di-tert-butyl dicarbonate (Boc2O).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the ninhydrin-positive starting material validates complete N-protection.

Step 2: Mild Saponification

  • Concentrate the DCM layer and redissolve the crude intermediate in a 3:1 mixture of THF:H2O (40 mL).

  • Cool to 0 °C and add 12.0 mmol of Lithium Hydroxide (LiOH·H2O). Causality: LiOH is selected over NaOH because the lithium cation coordinates with the C4 ketone and the ester carbonyl, providing a templated hydrolysis that is mild enough to prevent C2 epimerization.

  • Stir for 2 hours at 0 °C.

  • Acidify the aqueous layer to pH 3.0 using 1M KHSO4 and extract with ethyl acetate (3 x 20 mL).

  • Validation Check: Analyze the final white powder via Chiral HPLC (e.g., Chiralpak AD-H column). An enantiomeric excess (ee) of >98% acts as a self-validating metric that the mild saponification conditions successfully prevented racemization.

Biological Applications and Target Affinity

The stereochemistry at the C2 position drastically alters the pharmacological profile of the resulting drug candidates. The (R)- and (S)-enantiomers often exhibit divergent target interactions, highlighting the necessity of enantiopure starting materials.

Case Study: Kappa Opioid Receptor (KOR) Agonists

In the development of non-addictive analgesics, morphan derivatives (2-azabicyclo[3.3.1]nonanes) are synthesized via the Dieckmann condensation of 4-oxopiperidine-2-carboxylic acid derivatives[2][6]. The (R)-enantiomer yields the (1S,5R,8R)-morphan scaffold. This specific dihedral angle (approx. 68°) perfectly mimics the bioactive conformation required to bind the KOR pocket, yielding a highly potent agonist (Ki = 18 nM)[6]. Conversely, the enantiomer derived from the (S)-precursor shows negligible affinity.

Case Study: Cystobactamid Antibiotics

Cystobactamids are broad-spectrum antibiotics targeting bacterial DNA gyrase. When the central α-amino acid is replaced with a rigidified 4-oxopiperidine-2-carboxylic acid scaffold, the stereochemistry dictates the binding efficacy. While the (S)-configuration (L-amino acid mimic) is highly active against Escherichia coli gyrase, the (R)-configuration exhibits a >6-fold reduction in activity, demonstrating the tight stereochemical constraints of the gyrase binding pocket[3].

Quantitative Data Summary
Compound Derivative / StereocenterBiological TargetEnantiomeric OriginActivity / AffinityReference
(1S,5R,8R)-Morphan derivativeKappa Opioid Receptor (KOR)(R)-4-OxopiperidineKi = 18 nM (High Potency)[6]
(1R,5S,8S)-Morphan derivativeKappa Opioid Receptor (KOR)(S)-4-OxopiperidineNegligible Affinity[2]
Cystobactamid analog (L-mimic)E. coli DNA Gyrase(S)-4-OxopiperidineIC50 = 0.18 μM [3]
Cystobactamid analog (D-mimic)E. coli DNA Gyrase(R)-4-Oxopiperidine>30-fold activity loss[3]

Conclusion

(R)-4-Oxopiperidine-2-carboxylic acid is far more than a simple heterocyclic intermediate; it is a stereochemical director. By understanding the causality behind its conformational behavior and employing rigorous, non-racemizing synthetic protocols, researchers can leverage this molecule to construct highly specific, conformationally restricted therapeutics. Whether restricting the dihedral angles of opioid agonists or probing the active sites of bacterial enzymes, the integrity of the (R)-stereocenter remains the linchpin of its application.

References

  • Wünsch, B., et al. "Chiral pool synthesis of enantiomerically pure morphan derivatives with κ receptor affinity from (S)-perillaldehyde." ResearchGate. URL: [Link]

  • "Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861." PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Aiello, D., Wünsch, B., et al. "Synthesis of 8-aminomorphans with high KOR affinity." PubMed, European Journal of Medicinal Chemistry. URL:[Link]

Sources

The Role of (R)-4-Oxopiperidine-2-carboxylic Acid in Peptidomimetics: A Technical Guide to Conformational Constraint and Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic properties of native peptides—such as high susceptibility to proteolytic cleavage and severe entropic penalties upon target binding—requires sophisticated structural interventions. (R)-4-Oxopiperidine-2-carboxylic acid (commonly referred to as (R)-4-oxopipecolic acid) has emerged as a premier non-proteinogenic chiral building block. By acting as a conformationally constrained proline surrogate, it fundamentally alters the Ramachandran ϕ and ψ dihedral angles of the peptide backbone. Furthermore, its C4 ketone provides an orthogonal reactive handle for late-stage diversification, enabling medicinal chemists to probe structure-activity relationships (SAR) without de novo scaffold synthesis.

This whitepaper provides an in-depth mechanistic analysis of (R)-4-oxopiperidine-2-carboxylic acid, detailing its structural logic, self-validating synthetic protocols, and its transformative role in the development of receptor agonists and broad-spectrum antibiotics.

Structural Logic & Conformational Dynamics

The utility of (R)-4-oxopiperidine-2-carboxylic acid lies in its trifunctional nature. Unlike standard proline, which features a 5-membered pyrrolidine ring, the 6-membered piperidine ring of this scaffold imposes distinct spatial constraints that stabilize specific secondary structures, such as polyproline type II helices or β -turn geometries 1.

The molecule offers three distinct vectors for functionalization:

  • N1 Amine Vector : Typically protected by Fmoc or Boc groups, allowing seamless integration into standard Solid-Phase Peptide Synthesis (SPPS).

  • C2 Carboxylate Vector : The primary site for peptide backbone extension or reduction to primary alcohols.

  • C4 Ketone Vector : The critical differentiator. This electrophilic center allows for orthogonal late-stage diversification (LSD), including reductive aminations, bioisosteric fluorinations, or complex bicyclic ring formations 2.

G Core (R)-4-Oxopiperidine-2-carboxylic Acid N1 N1 Amine Vector (SPPS Protection) Core->N1 C2 C2 Carboxylate (Backbone Extension) Core->C2 C4 C4 Ketone Vector (Late-Stage Diversification) Core->C4 SPPS Peptide Coupling N1->SPPS C2->SPPS Bioisostere Bioisosteric Replacement C4->Bioisostere Bicyclic Bicyclic Scaffold Formation C4->Bicyclic

Fig 1: Orthogonal functionalization vectors of 4-oxopipecolic acid.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand not just how a protocol is executed, but why specific reagents and conditions are selected. The following protocols demonstrate the integration of (R)-4-oxopiperidine-2-carboxylic acid into complex drug scaffolds.

Protocol A: Diastereoselective Synthesis of Morphan Scaffolds (KOR Agonists)

Context: Flexible Kappa-Opioid Receptor (KOR) agonists often suffer from off-target effects (e.g., dysphoria) due to conformational promiscuity. By utilizing the C4 ketone of 4-oxopiperidine-2-carboxylic acid, chemists can synthesize 2-azabicyclo[3.3.1]nonanes (morphans). This rigidifies the ethylenediamine KOR pharmacophore, locking the N(pyrrolidine)-C-C-N(acyl) dihedral angle to ~68°, perfectly mimicking the bioactive conformation 34.

Step-by-Step Methodology:

  • Diesterification: Transform the C4 ketone of the starting material into a diester bearing a propionate side chain.

  • Dieckmann Condensation: Subject the diester to a strong base (e.g., NaH) to drive an intramolecular cyclization.

    • Causality: This base-promoted step is thermodynamically driven to form the highly stable bicyclic enolester, establishing the core morphan architecture.

  • Krapcho Deethoxycarbonylation: Heat the intermediate in wet DMSO in the presence of LiCl.

    • Causality & Validation: Standard saponification would destroy the delicate bicyclic system. Krapcho conditions selectively remove the superfluous ester group via decarboxylation. The visual evolution of CO2​ gas serves as a real-time, self-validating indicator of reaction progress.

  • Diastereoselective Reductive Amination: React the resulting bicyclic ketone with a primary amine and NaBH(OAc)3​ .

    • Causality: The inherent steric bulk of the newly formed bicyclic system completely blocks the exo face. Consequently, hydride attack occurs exclusively from the less hindered face, yielding the desired endo-configured amine with >95% diastereomeric excess (d.e.) 3.

Workflow Step1 1. (R)-4-Oxopiperidine-2-carboxylate Step2 2. Diesterification (Propionate Addition) Step1->Step2 Step3 3. Dieckmann Condensation (Base-promoted) Step2->Step3 Step4 4. Krapcho Deethoxycarbonylation Step3->Step4 Step5 5. Bicyclic Ketone Formation Step4->Step5 Step6 6. Reductive Amination (Endo-amine) Step5->Step6

Fig 2: Synthetic workflow for conformationally restricted morphan KOR agonists.

Protocol B: Late-Stage Optimization of Antibiotic Scaffolds (Cystobactamids)

Context: Cystobactamids are broad-spectrum antibiotics targeting Escherichia coli gyrase. Replacing the central flexible α -amino acid with a rigidified 6-membered 4-oxopipecolic acid derivative stabilizes the bioactive conformation required for target engagement 5.

Step-by-Step Methodology:

  • Acyl Chloride Activation: Dry (S)- or (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid under high vacuum. Dissolve in dry DCM with triethylamine, cool to 0 °C, and add phosphoryl chloride ( POCl3​ ).

    • Causality: Standard uronium-based coupling reagents (e.g., HATU, HBTU) often fail here due to the extreme steric hindrance of the adjacent fully functionalized oligoarylamide fragments. POCl3​ generates a highly reactive acyl chloride intermediate capable of overcoming this steric barrier 5.

  • Amide Coupling: Introduce the functionalized aniline fragment into the reaction mixture. Crucially, utilize pyridine as the base during this step.

    • Causality: Pyridine acts as a mild nucleophilic catalyst and acid scavenger. Unlike stronger bases (like DIPEA), pyridine strictly prevents the abstraction of the α -proton, thereby avoiding the racemization of the sensitive chiral center during the coupling event 5.

  • Validation: Analyze the crude mixture via chiral HPLC. The retention of enantiomeric excess (ee > 98%) validates the choice of pyridine over DIPEA.

Quantitative Data: Impact of Conformational Constraint

The strategic incorporation of 4-oxopiperidine-2-carboxylic acid yields measurable improvements in target affinity and biological activity. By pre-organizing the peptide backbone, the entropic penalty of binding is drastically minimized.

Table 1: Pharmacological Impact of 4-Oxopipecolic Acid Rigidification

Scaffold TypeBiological TargetStructural ModificationKey Outcome / AffinityRef
KOR Agonist Kappa-Opioid ReceptorFlexible linear ethylenediamine chainBaseline affinity ( Ki​ ~ 2-5 nM), high flexibility leads to off-target interactions.[[4]]()
KOR Agonist Kappa-Opioid ReceptorRigidified via 4-oxopiperidine (Morphan)High affinity ( Ki​ = 18 nM), locked bioactive conformation (68° dihedral angle).3
Cystobactamid E. coli GyraseFlexible L-Asparagine coreBaseline Minimum Inhibitory Concentration (MIC).[[5]]()
Cystobactamid E. coli GyraseRigidified 4-oxopipecolic acidStabilized bioactive conformation, equal or higher antibacterial activity.5

Conclusion

The transition from flexible peptide chains to conformationally restricted peptidomimetics is a cornerstone of modern medicinal chemistry. (R)-4-oxopiperidine-2-carboxylic acid stands out as an elite building block in this endeavor. By leveraging its 6-membered ring to enforce specific backbone trajectories and utilizing its C4 ketone for orthogonal late-stage diversification, researchers can systematically tune the pharmacokinetic and pharmacodynamic profiles of complex therapeutics—from highly selective KOR agonists to resistance-breaking antibiotics.

References

  • GR-89696 - Drug Targets, Indications, Patents - Patsnap Synapse Source: Patsnap URL:[Link]

  • Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of hydroxylated and fluorinated pyrrolidine derivatives... Source: ResearchGate URL:[Link]

  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 4 Source: EBIN.PUB URL:[Link]

Sources

A Technical Guide to (R)-4-Oxopiperidine-2-carboxylic acid: A Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of (R)-4-Oxopiperidine-2-carboxylic acid, a pivotal chiral building block in medicinal chemistry. As a constrained non-proteinogenic amino acid, its unique stereochemistry and functionality make it an invaluable scaffold for introducing conformational rigidity and specific recognition elements into pharmaceutical agents. This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, serving as a critical resource for scientists engaged in the design and synthesis of novel therapeutics.

Core Identifiers and Chemical Structure

(R)-4-Oxopiperidine-2-carboxylic acid, also known as (2R)-4-oxopipecolic acid, is a heterocyclic compound featuring a piperidine ring with a ketone at the 4-position and a carboxylic acid at the 2-position with R-stereochemistry. This specific arrangement is crucial for its utility in asymmetric synthesis.

G

Table 1: Key Identifiers

IdentifierValueSource
CAS Number 894767-26-1[1]
Molecular Formula C₆H₉NO₃
IUPAC Name (2R)-4-oxopiperidine-2-carboxylic acidInferred from (S)-enantiomer
Synonyms (R)-4-oxopipecolic acid, (2R)-4-Oxo-2-piperidinecarboxylic acid[2]
InChI InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m1/s1Inferred from (S)-enantiomer
InChIKey UAISREBYDOFHJY-SCSAIBSYSA-NInferred from (S)-enantiomer
SMILES O=C(O)[C@H]1NCCC(=O)C1[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of (R)-4-Oxopiperidine-2-carboxylic acid and its commonly used N-protected derivatives are critical for their application in synthesis, dictating solubility, reactivity, and purification strategies. While experimental data for the unprotected form is scarce in publicly available literature, properties of the N-Boc derivative are well-documented and serve as a vital reference.

Table 2: Physicochemical Properties

Property(R)-4-Oxopiperidine-2-carboxylic acidN-Boc-(R)-4-oxopiperidine-2-carboxylic acid
Molecular Weight 143.14 g/mol [3]243.26 g/mol [4]
Appearance Solid (predicted)White to off-white solid[4]
Melting Point Not reported119 - 124 °C[4][5]
Optical Rotation Not reported[α]²²/D +22.0° (c=1, Chloroform)[4][5]
Solubility Soluble in water (predicted)Soluble in organic solvents (e.g., Chloroform, DCM)
Storage Sealed in dry, 2-8°C[1]Room Temperature[4]
Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the structure and purity of the molecule. Below are the expected characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. Key signals would include the alpha-proton at C2, which would be deshielded by the adjacent carboxylic acid and nitrogen atom. The protons at C3 and C5, adjacent to the ketone, would also be shifted downfield. The N-H proton signal would be a broad singlet.

  • ¹³C NMR: The carbon NMR would prominently feature two carbonyl signals: one for the carboxylic acid (~170-180 ppm) and one for the ketone (~200-210 ppm). The alpha-carbon (C2) would appear around 55-65 ppm, with the other ring carbons appearing at higher fields.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and another sharp C=O stretch for the ketone (~1715-1730 cm⁻¹). An N-H bend (~1600 cm⁻¹) may also be visible.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (m/z = 143). Common fragmentation patterns for amino acids include the loss of the carboxyl group (CO₂H, 45 Da).

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure (R)-4-Oxopiperidine-2-carboxylic acid is a multi-step process that typically starts from a readily available chiral precursor and involves the formation of the piperidine ring and subsequent functional group manipulations. The most common and practical approach involves the synthesis of the N-protected derivative first, which facilitates purification and handling.

Synthetic Workflow Overview

A plausible and efficient synthesis begins with N-Boc-4-hydroxypiperidine, which is oxidized to the corresponding ketone. This intermediate, however, lacks the C2-carboxylic acid. A more targeted approach often starts from chiral amino acids like L-aspartic acid or involves asymmetric synthesis strategies. A key intermediate is (R)-1-Boc-4-oxopiperidine-2-carboxylic acid .

G Start Chiral Precursor (e.g., L-Aspartic Acid) Intermediate1 N-Boc Protected Piperidone Intermediate Start->Intermediate1 Ring Formation & Functionalization Intermediate2 (R)-1-Boc-4-oxopiperidine- 2-carboxylic acid Intermediate1->Intermediate2 Carboxylation/ Modification FinalProduct (R)-4-Oxopiperidine- 2-carboxylic acid Intermediate2->FinalProduct Boc Deprotection

Key Experimental Protocols

Protocol 1: Oxidation of N-Boc-4-hydroxypiperidine (Illustrative Step for Ketone Formation)

This protocol describes the formation of a 4-oxopiperidine ring, a core feature of the target molecule.

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (DMP) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Causality: The use of DMP is a mild and efficient method for oxidizing secondary alcohols to ketones without harsh acidic or basic conditions that could compromise the Boc-protecting group.[6]

Protocol 2: Deprotection of N-Boc Group

This is the final step to yield the target compound from its N-Boc protected precursor.

  • Dissolve N-Boc-(R)-4-oxopiperidine-2-carboxylic acid (1.0 equivalent) in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane).[7]

  • Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

  • If TFA is used, azeotrope the resulting oil with toluene (3x) to ensure complete removal.[7]

  • The final product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized if the free amine is required.

Trustworthiness: This acid-labile deprotection is a standard, high-yielding procedure in peptide and heterocyclic chemistry. The orthogonality of the Boc group allows for its selective removal in the presence of other protecting groups like Fmoc or Cbz.[7]

Applications in Drug Discovery and Medicinal Chemistry

The rigid piperidine scaffold of (R)-4-Oxopiperidine-2-carboxylic acid is a privileged structure in medicinal chemistry. Its incorporation into a molecule can decrease conformational flexibility, which often leads to higher binding affinity and selectivity for a biological target. The ketone and carboxylic acid functionalities serve as versatile handles for further chemical modification.

G Core (R)-4-Oxopiperidine- 2-carboxylic acid App1 App1 Core->App1 Scaffold for Conformational Rigidity App2 App2 Core->App2 Asymmetric Synthesis App3 App3 Core->App3 Key Building Block Drug1 Drug1 App3->Drug1 Drug2 Drug2 App3->Drug2 Drug3 Drug3 App3->Drug3

Case Study: Niraparib

A prominent example highlighting the importance of chiral piperidines is in the synthesis of Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[8] While Niraparib itself does not contain the 4-oxo or 2-carboxy functionalities, its synthesis relies on enantiomerically pure chiral piperidine intermediates.[8][9][10] The development of efficient, asymmetric routes to these piperidine precursors is a significant area of process chemistry research, underscoring the value of building blocks like (R)-4-Oxopiperidine-2-carboxylic acid that provide access to this structural class.[9][10][11]

Safety, Handling, and Storage

As a laboratory chemical, (R)-4-Oxopiperidine-2-carboxylic acid and its derivatives should be handled with appropriate care, following standard safety protocols.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[5]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage for the unprotected acid is at 2-8°C to maintain long-term stability.[1]

  • Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of (R)-4-Oxopiperidine-2-carboxylic acid, a molecule of significant interest to the pharmaceutical and organic synthesis communities. Its value as a chiral building block is well-established, and its application continues to grow as new synthetic methodologies and therapeutic targets emerge.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Amino Acid Standard - Safety Data Sheet. [Link]

  • SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Southern Biological. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]

  • 4-Oxopiperidine-2-carboxylic acid. PubChem. [Link]

  • (S)-4-Oxopiperidine-2-carboxylic acid. PubChem. [Link]

  • Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
  • Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry. [Link]

  • AMINO ACIDS: SAFETY PRECAUTIONS – Step III. Julia Ross' Cures. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkat USA. [Link]

Sources

Synthetic Strategies for 4-Oxo-L-pipecolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Oxo-L-pipecolic acid is a pivotal chiral building block in contemporary drug discovery and development, serving as a constrained amino acid analogue in a variety of bioactive molecules. Its rigid, six-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics. This technical guide provides an in-depth review of the primary synthetic methodologies for accessing this valuable intermediate. We will explore and compare key strategies, including syntheses from the chiral pool, specifically L-glutamic acid, and asymmetric approaches. Detailed experimental protocols, mechanistic insights, and a comparative analysis of these routes are presented to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic campaigns.

Introduction: The Significance of 4-Oxo-L-pipecolic Acid

Non-proteinogenic α-amino acids, such as L-pipecolic acid and its derivatives, are integral components in a wide array of pharmacologically active compounds.[1] The incorporation of these structures can lead to enhanced metabolic stability, improved receptor-binding affinity, and controlled peptide secondary structure. 4-Oxo-L-pipecolic acid, in particular, offers a synthetically versatile handle at the C4 position for further functionalization, making it a highly sought-after intermediate for creating diverse molecular scaffolds. Its applications span the development of enzyme inhibitors, peptidomimetics, and conformationally restricted building blocks for complex natural product synthesis.[1] The stereocontrolled synthesis of this molecule is therefore of paramount importance.

Overview of Primary Synthetic Approaches

The asymmetric synthesis of substituted pipecolic acid derivatives has garnered significant attention, with several distinct strategies emerging.[2][3] These can be broadly categorized into two main classes:

  • Chiral Pool Synthesis: This approach leverages readily available and enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the target molecule.[3] L-glutamic acid is a common and cost-effective starting point for this strategy.

  • Asymmetric Catalysis and the Use of Chiral Auxiliaries: These methods build the chiral piperidine ring from achiral or prochiral precursors, with stereocontrol induced by a chiral catalyst or a covalently attached chiral auxiliary.[3][4]

This guide will focus on providing a detailed examination of representative examples from these categories, offering both theoretical understanding and practical protocols.

In-Depth Analysis of Synthetic Routes

Chiral Pool Synthesis: The L-Glutamic Acid Approach

Synthesizing 4-oxo-L-pipecolic acid derivatives from L-glutamic acid is a well-established and reliable method. The inherent chirality of the starting material obviates the need for an asymmetric induction step for the C2 stereocenter. The general strategy involves the elaboration of the glutamic acid side chain, followed by cyclization to form the piperidine ring and subsequent oxidation to introduce the C4-keto functionality.

A representative synthetic pathway starting from L-glutamic acid is depicted below. This multi-step sequence involves protection of the amino and carboxylic acid functionalities, chain extension, cyclization, and final oxidation.

G A L-Glutamic Acid B Protected L-Glutamic Acid Derivative A->B Protection C Chain-Extended Intermediate B->C Chain Extension D Cyclized Piperidine Precursor C->D Reductive Amination/ Cyclization E 4-Hydroxy-L-pipecolic Acid Derivative D->E Hydroxylation F 4-Oxo-L-pipecolic Acid Derivative E->F Oxidation

Caption: General workflow for synthesizing 4-oxo-L-pipecolic acid from L-glutamic acid.

Detailed Experimental Protocol: Synthesis via Reductive Amination/6-endo-trig Cyclization

This protocol is adapted from a stereoselective synthesis of 6-substituted-4-oxopipecolic acids.[5]

Step 1: Preparation of the Linear Precursor from L-Glutamic Acid

  • Protection: Commercially available N-Boc-L-glutamic acid dimethyl ester is used as the starting material. The amino group is protected by a tert-butyloxycarbonyl (Boc) group, and both carboxylic acids are esterified.

  • Selective Reduction: The side-chain ester is selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid.

  • Oxidation: The primary alcohol is then oxidized to the aldehyde using a standard oxidizing agent such as Dess-Martin periodinane or Swern oxidation.

Step 2: One-Pot Reductive Amination and Cyclization

  • Reaction Setup: To a solution of the aldehyde precursor in a suitable solvent (e.g., dichloromethane), add a primary amine (e.g., benzylamine) and a reducing agent like sodium triacetoxyborohydride.

  • Mechanism Insight: The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the aldehyde and the amine. This is followed by an intramolecular 6-endo-trig cyclization, where the enolate equivalent attacks the iminium ion. The resulting intermediate is then reduced to afford the 6-substituted-4-hydroxypipecolic acid derivative. This one-pot procedure is highly efficient and stereoselective.

Step 3: Oxidation to the 4-Oxo Derivative

  • Oxidation: The secondary alcohol at the C4 position is oxidized to the ketone using an appropriate oxidizing agent. Common choices include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

  • Work-up and Purification: Following the oxidation, the reaction mixture is quenched and subjected to an aqueous work-up. The crude product is then purified by column chromatography to yield the desired protected 4-oxo-L-pipecolic acid derivative.

Step 4: Deprotection

  • Final Deprotection: The protecting groups (e.g., Boc and benzyl) are removed under standard conditions (e.g., acid treatment for Boc and hydrogenolysis for benzyl) to yield the final 4-oxo-L-pipecolic acid.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers the advantage of constructing the chiral piperidine core from simpler, achiral starting materials. These methods often rely on powerful catalytic systems or chiral auxiliaries to control the stereochemistry.

Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the enantioselective synthesis of nitrogen-containing heterocycles.[2][4] This approach involves the [4+2] cycloaddition of a diene with an imine.

G A Chiral Imine C [4+2] Cycloaddition (Aza-Diels-Alder) A->C B Diene B->C D Cycloadduct C->D E Post-Cycloaddition Modifications D->E F 4-Oxo-L-pipecolic Acid Derivative E->F

Caption: Asymmetric aza-Diels-Alder approach to 4-oxo-L-pipecolic acid derivatives.

Detailed Experimental Protocol: Asymmetric Aza-Diels-Alder

This protocol is based on the highly enantioselective synthesis of pipecolic acid derivatives using a matched pair of chiral auxiliaries.[4]

Step 1: Preparation of the Chiral Imine

  • Condensation: A chiral amine, such as (R)-1-phenylethylamine, is condensed with an α-ketoester bearing a chiral auxiliary, for example, an 8-phenylmenthyl ester. The use of two chiral auxiliaries—one on the nitrogen and one on the ester—is a "matched" case that leads to very high diastereoselectivity.

Step 2: The Aza-Diels-Alder Cycloaddition

  • Reaction Conditions: The chiral imine is reacted with a suitable diene (e.g., Danishefsky's diene) in the presence of a Lewis acid catalyst or under thermal conditions. Reactions performed in trifluoroethanol with trifluoroacetic acid have shown excellent results.[4]

  • Stereocontrol: The facial selectivity of the diene's approach to the imine is directed by the chiral auxiliaries, resulting in a highly enantiomerically enriched cycloadduct.

Step 3: Conversion to the 4-Oxo-Pipecolic Acid Derivative

  • Hydrolysis and Functional Group Manipulation: The resulting cycloadduct, a dihydropyridone, is then subjected to a series of transformations. This typically involves hydrolysis of the enol ether, which directly furnishes the 4-keto functionality.

  • Auxiliary Cleavage: The chiral auxiliaries are subsequently cleaved under appropriate conditions (e.g., hydrogenolysis for the phenylethyl group and hydrolysis for the ester) to release the 4-oxo-L-pipecolic acid derivative.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy often depends on factors such as scale, cost, and the desired substitution pattern on the pipecolic acid ring.

Parameter Chiral Pool (from L-Glutamic Acid) Asymmetric Aza-Diels-Alder
Starting Material Readily available, inexpensive L-glutamic acid.Simpler, often achiral starting materials.
Stereocontrol C2 stereocenter is pre-determined.Relies on catalyst or auxiliary; high ee/de achievable.
Number of Steps Can be lengthy with multiple protection/deprotection steps.Can be more convergent.
Scalability Generally good, well-established procedures.May require optimization of catalyst loading and conditions for large scale.
Versatility Good for C4, C5, and C6 functionalization from a common intermediate.Excellent for introducing diversity from the diene and imine components.

Conclusion and Future Perspectives

Both chiral pool and asymmetric synthesis methodologies provide viable pathways to the valuable 4-oxo-L-pipecolic acid scaffold. The L-glutamic acid approach is robust and reliable, particularly for large-scale synthesis where the cost of starting materials is a key consideration. Asymmetric methods, such as the aza-Diels-Alder reaction, offer elegance and flexibility in accessing a wide range of substituted analogues with high stereocontrol.

Future research in this area will likely focus on the development of more efficient and atom-economical catalytic asymmetric methods. The use of organocatalysis and enzymatic transformations for the synthesis of 4-oxo-L-pipecolic acid and its derivatives represents a promising avenue for greener and more sustainable chemical production.[6] As the demand for complex chiral building blocks in drug discovery continues to grow, innovations in the synthesis of 4-oxo-L-pipecolic acid will remain a critical area of investigation.

References

  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Pipecolic Acid and Derivatives. R Discovery. Available at: [Link]

  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC. Available at: [Link]

  • Synthesis of Pipecolic Acid and Baikiain. ResearchGate. Available at: [Link]

  • Asymmetric Syntheses of Enantiopure 4-Substituted Pipecolic Acid Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid. Korea Science. Available at: [Link]

  • Asymmetric syntheses of pipecolic acid and derivatives. PubMed. Available at: [Link]

  • Recent advances in asymmetric synthesis of pipecolic acid and derivatives. OUCI. Available at: [Link]

  • Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction. RSC Publishing. Available at: [Link]

  • Synthesis of Enantiopure ε‑Oxapipecolic Acid. NSF PAR. Available at: [Link]

  • Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of 4- and 5-Substituted Pipecolic Esters by Ring-Closing Metathesis and Palladium-Catalyzed Formate Reduction | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of trans-4-Methylpipecolic Acid | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • A Novel Synthesis of L-Pipecolic Acid | Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Available at: [Link]

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. ResearchGate. Available at: [Link]

  • An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli. PubMed. Available at: [Link]

  • Synthesis of protected 4-oxopipecolic acid and 4-oxolysine using a palladium-catalysed coupling process (1994). SciSpace. Available at: [Link]

  • Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

Sources

Conformational Analysis of 4-Oxopiperidine Ring Systems: Mechanistic Insights and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxopiperidine (4-piperidone) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from anti-cancer chalcone analogs to anti-Alzheimer and antiviral agents. The pharmacological efficacy of these molecules is inextricably linked to their three-dimensional spatial arrangement. Because the piperidine ring is flexible, it can adopt multiple conformations (chair, boat, twist-boat, and half-chair), which dictates the vectors of its substituents and, consequently, its binding affinity to target proteins.

This whitepaper provides an authoritative, in-depth analysis of the conformational dynamics of 4-oxopiperidine systems. It details the thermodynamic principles governing these structures, the causality behind substituent-induced conformational shifts, and provides self-validating analytical protocols combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to map these crucial 3D topologies.

Mechanistic Principles of 4-Oxopiperidine Conformation

The Thermodynamic Baseline: Chair vs. Non-Chair Conformations

Unsubstituted 4-oxopiperidine predominantly exists in a chair conformation, which minimizes torsional strain and torsional eclipsing interactions. However, the introduction of substituents significantly alters the conformational equilibrium. In 2,6-disubstituted derivatives (such as 2,6-diarylpiperidin-4-ones), the molecules strongly prefer a chair conformation where the bulky aryl groups occupy equatorial positions[1][2]. This equatorial preference is driven by the need to minimize severe 1,3-diaxial steric clashes that would occur if these massive groups were axially oriented.

N-Substitution, Rotational Barriers, and Allylic Strain

The functionalization of the piperidone nitrogen (N1) introduces complex conformational behavior. When an N-acyl, N-formyl, or N-BOC (tert-butyloxycarbonyl) group is introduced, the lone pair on the nitrogen delocalizes into the adjacent carbonyl group, creating a partial double bond character. This restricts rotation around the C–N bond, leading to the existence of distinct rotamers[3][4].

Crucially, N-acylation can induce a phenomenon known as allylic strain ( A1,3 -strain) . To avoid steric repulsion between the N-acyl oxygen and an equatorial substituent at the C2 or C6 position, the piperidine ring will often undergo a conformational flip, forcing the C2/C6 substituent into an axial position despite the resulting 1,3-diaxial interactions[4]. This causality is a critical consideration in drug design, as N-derivatization can completely invert the spatial orientation of the pharmacophore.

Fluorination and Fragment-Based Drug Discovery (FBDD)

The introduction of fluorine atoms into the 4-oxopiperidine framework (e.g., in 1,5-diaryl-3-oxo-1,4-pentadiene derivatives) has a profound impact. Fluorination not only alters the electronic distribution—thereby lowering the basicity ( pKa​ ) of the nitrogen and reducing hERG-mediated cardiac toxicity—but it also shifts the conformer populations[5][6]. The highly electronegative fluorine atom induces dipole-dipole interactions that stabilize specific conformer groups, enhancing the 3D character (Principal Moments of Inertia) of the fragments, making them highly valuable for FBDD[6].

Factors Core 4-Oxopiperidine Core (Chair Conformer) Sub26 2,6-Diaryl Substitution (Equatorial Preference) Core->Sub26 NSub N-Acyl / N-BOC (A-Strain & Rotamers) Core->NSub Fluoro Fluorination (pKa & Conformer Shift) Core->Fluoro

Substituent effects dictating the conformational equilibrium of 4-oxopiperidines.

Analytical Workflows for 3D Elucidation

To accurately map the conformation of synthesized 4-oxopiperidines, a dual-pronged approach utilizing empirical NMR data and theoretical DFT calculations is required.

Workflow S1 Synthesis of 4-Oxopiperidines S2 Dynamic & 2D NMR Spectroscopy S1->S2 S3 DFT Geometry Optimization S1->S3 S4 3D Conformational Mapping S2->S4 S3->S4 S5 Fragment-Based Drug Design S4->S5

Integrated workflow for the conformational elucidation of piperidone derivatives.

Protocol 1: Multi-nuclear and Dynamic NMR Spectroscopy

Because scalar couplings ( 3JHH​ ) only provide dihedral angles via the Karplus equation, they must be supplemented with Nuclear Overhauser Effect (NOE) data to confirm through-space proximity (< 5 Å).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the purified 4-oxopiperidine derivative in 0.6 mL of a non-polar deuterated solvent (e.g., CDCl3​ ) to prevent solvent-induced hydrogen bonding from altering the native conformation[5].

  • 1D Acquisition ( 1H and 13C ): Acquire standard 1D spectra. Extract the 3JHH​ coupling constants for the ring protons (H2, H3, H5, H6). Causality: An axial-axial coupling will yield a large J value (~10-12 Hz), while equatorial-equatorial or axial-equatorial couplings yield smaller values (~2-5 Hz)[2].

  • 2D Correlation (COSY & HSQC): Run 1H−1H COSY and 1H−13C HSQC to unambiguously assign all proton and carbon resonances, ensuring no signal overlap confounds the analysis[5].

  • Spatial Mapping (NOESY): Acquire a 2D NOESY spectrum with a mixing time optimized for the molecule's correlation time (typically 300-500 ms). Identify cross-peaks between 1,3-diaxial protons to confirm the chair conformation.

  • Dynamic/Cryo-NMR (For N-substituted derivatives): If line broadening is observed at 298 K due to intermediate exchange of rotamers, lower the probe temperature in 10 K increments down to 220 K. Self-Validation: The decoalescence of the broadened signals into distinct, sharp peaks for each rotamer validates the restricted rotation barrier[3][4].

Protocol 2: Quantum Chemical Modeling (DFT)

Empirical NMR data represents a time-averaged ensemble. DFT is required to identify the global energy minimum and calculate the electronic properties.

Step-by-Step Methodology:

  • Initial Conformational Search: Use a molecular mechanics force field (e.g., AMMP or MMFF94) to generate a library of possible conformers (chair, boat, twist-boat) and rank them by steric energy[6].

  • Geometry Optimization: Select the lowest-energy conformers and subject them to DFT optimization using the B3LYP functional. Causality: Employ the 6-311++G(d,p) basis set; the diffuse functions (++) are critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) ensure geometric accuracy[1].

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometries. Validation Check: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, not a transition state.

  • Electronic Mapping: Calculate the HOMO-LUMO energy gap and generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic and electrophilic regions for subsequent molecular docking[1].

Quantitative Data Summaries

The following tables summarize the expected empirical and theoretical data points used to validate 4-oxopiperidine conformations.

Table 1: Diagnostic NMR Parameters for 4-Oxopiperidine Conformations

ParameterChair (Equatorial Sub)Chair (Axial Sub)Twist-BoatConformational Implication
3JHax​−Hax​​ 10.0 - 12.5 HzN/A (Substituted)6.0 - 8.0 HzHigh values confirm anti-periplanar dihedral angles (~180°).
3JHax​−Heq​​ 2.5 - 4.0 Hz2.5 - 4.0 Hz4.0 - 6.0 HzIndicates gauche interactions (~60°).
NOE Cross-peaks Strong 1,3-diaxialWeak/AbsentVariableConfirms spatial proximity (< 5 Å) of axial protons.
13C Shift (C3/C5) ~45-50 ppm~40-45 ppmVariableUpfield shift indicates γ -gauche shielding from axial groups.

Table 2: Standard DFT Output Metrics (B3LYP/6-311++G )**

MetricTypical RangeSignificance in Drug Design
ΔE (Chair vs Boat) 4.0 - 6.5 kcal/molDictates the rigidity of the pharmacophore.
HOMO-LUMO Gap 4.5 - 5.5 eVIndicates chemical hardness/softness and reactivity[1].
Dihedral τ (C2-N1-C6) ~55° - 60°Validates the degree of puckering in the piperidone ring.
Dipole Moment 2.5 - 4.0 DebyeInfluences aqueous solubility and receptor binding orientation.

Conclusion

The conformational analysis of 4-oxopiperidine derivatives is a non-trivial exercise that requires a deep understanding of steric interactions, allylic strain, and electronic effects. By strictly adhering to the combined NMR and DFT protocols outlined in this guide, researchers can confidently map the 3D topologies of these molecules. This rigorous structural elucidation is the bedrock upon which successful fragment-based drug discovery and rational drug design are built, ensuring that synthesized candidates possess the precise spatial geometry required for optimal target engagement.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-4-Oxopiperidine-2-carboxylic Acid from L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-4-Oxopiperidine-2-carboxylic acid is a valuable chiral building block for the synthesis of pharmaceutically active compounds, leveraging the privileged piperidine scaffold.[1] This application note details a robust and enantioselective synthetic route starting from the readily available chiral pool material, L-aspartic acid. The strategy hinges on a key intramolecular Dieckmann condensation to construct the core piperidine ring system.[2] This guide provides in-depth technical protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents.[1] The synthesis of enantiomerically pure, substituted piperidines is therefore a significant challenge and a primary focus in medicinal chemistry. Utilizing natural amino acids as chiral starting materials—a "chiral pool" approach—offers an efficient and cost-effective strategy to access these complex molecules with high stereochemical control.[3]

This document outlines a multi-step synthesis of (R)-4-Oxopiperidine-2-carboxylic acid, a versatile intermediate, beginning with L-aspartic acid. The stereocenter from the starting material is preserved throughout the synthetic sequence, ensuring the chirality of the final product. The core transformation involves the formation of a suitable acyclic precursor followed by a base-mediated intramolecular cyclization to forge the heterocyclic ring.[4]

Overall Synthetic Strategy

The synthetic pathway is designed in four principal stages, starting with the protection of the functional groups in L-aspartic acid, followed by chain extension, cyclization, and final deprotection/decarboxylation.

G cluster_0 Synthetic Workflow L-Aspartic Acid L-Aspartic Acid N-Boc-Asp-OMe N-Boc-Asp-OMe L-Aspartic Acid->N-Boc-Asp-OMe 1. Protection Triester Precursor Triester Precursor N-Boc-Asp-OMe->Triester Precursor 2. N-Alkylation Cyclic Beta-Keto Ester Cyclic Beta-Keto Ester Triester Precursor->Cyclic Beta-Keto Ester 3. Dieckmann Condensation Final Product (R)-4-Oxopiperidine- 2-carboxylic acid Cyclic Beta-Keto Ester->Final Product 4. Hydrolysis & Decarboxylation

Caption: High-level overview of the synthetic workflow.

The key ring-forming step is the Dieckmann condensation, an intramolecular version of the Claisen condensation, which is highly effective for creating five- and six-membered rings.[5][6]

Mechanism Spotlight: The Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[2] The choice of base and solvent is critical for the success of this reaction, directly influencing yield and preventing side reactions.[6] Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred in aprotic solvents to favor the desired intramolecular reaction.[5]

The mechanism proceeds via the following steps:

  • Enolate Formation: The base abstracts an acidic α-proton from one of the ester groups to form an enolate ion.

  • Intramolecular Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Reformation of Carbonyl: The intermediate collapses, expelling an alkoxide leaving group to form the cyclic β-keto ester.

  • Deprotonation/Protonation: The resulting β-keto ester is highly acidic and is deprotonated by the alkoxide. A final acidic workup is required to reprotonate it and yield the neutral product.

G cluster_mech Dieckmann Condensation Mechanism A Diester Precursor B Enolate Intermediate A->B  Base (e.g., NaH) - α-proton abstraction C Tetrahedral Intermediate B->C Intramolecular nucleophilic attack D Cyclic β-Keto Ester C->D Elimination of alkoxide (⁻OR) E Final Product (after workup) D->E Acidic Workup (H₃O⁺)

Sources

Comprehensive Application Note: Protecting Group Strategies for 4-Oxopiperidine-2-Carboxylic Acid (Boc vs. Fmoc)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal protection strategies, and self-validating experimental protocols.

Introduction and Mechanistic Rationale

The incorporation of conformationally restricted, non-natural amino acids is a cornerstone of modern peptidomimetic drug discovery. 4-Oxopiperidine-2-carboxylic acid is a highly versatile chiral building block[1]. Its unique structure presents a "tri-functional challenge" for synthetic chemists:

  • N1 Secondary Amine: Requires protection to prevent uncontrolled polymerization or side reactions during peptide coupling.

  • C2 Carboxylic Acid: The primary site for activation and amide bond formation.

  • C4 Ketone: Provides a synthetic handle for downstream functionalization (e.g., reductive amination, Grignard addition, or spirocycle formation)[2].

The choice of the N1-protecting group—typically Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) —is not arbitrary. It dictates the entire downstream synthetic sequence and determines which orthogonal transformations can be performed at the C4 ketone[3],[1].

Causality in Protecting Group Selection
  • The Fmoc Strategy (Base-Labile): Fmoc is the gold standard for Solid-Phase Peptide Synthesis (SPPS)[3]. Because it is cleaved by mild bases (e.g., 20% piperidine in DMF) but remains highly stable under acidic conditions, it allows for the use of acid-labile side-chain protecting groups and resin linkers. However, if your synthetic route requires strong nucleophiles or bases at the C4 ketone (e.g., Grignard reagents), the Fmoc group will prematurely cleave.

  • The Boc Strategy (Acid-Labile): Boc is preferred for solution-phase synthesis or when the molecule must undergo strongly basic conditions. It is completely stable to nucleophilic attack at the C4 ketone but is easily removed by strong acids like Trifluoroacetic acid (TFA). Recent high-profile syntheses of broad-spectrum antibiotics, such as cystobactamids, have successfully utilized Boc-protected 4-oxopiperidine derivatives to construct complex oligoarylamide scaffolds,[4].

The Racemization Risk (C2 Position)

A critical mechanistic consideration is the stereochemical integrity of the C2 chiral center. The C2 proton is highly acidic due to the adjacent electron-withdrawing carboxylate and the inductive effect of the N1-protecting group. During carboxylate activation (e.g., forming an acyl chloride or an active ester), the intermediate can easily enolize or form an oxazolone-like species, leading to rapid racemization[5]. To mitigate this, activation must be performed at low temperatures (0 °C) using strictly controlled equivalents of mild bases, such as pyridine or triethylamine (TEA)[5].

Quantitative Data & Reagent Comparison

The following table summarizes the physicochemical properties and strategic compatibilities of the two primary protected derivatives[3],[6].

Parameter(S)-1-Boc-4-oxopiperidine-2-carboxylic acid(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid
CAS Number 198646-60-51221793-43-6
Molecular Weight 243.26 g/mol 365.38 g/mol
Melting Point 121 - 125 °C228 - 233 °C
Cleavage Condition Acidic (e.g., 50% TFA in DCM)Basic (e.g., 20% Piperidine in DMF)
Base / Nucleophile Stability High (Stable to Grignard, strong bases)Low (Cleaves under basic conditions)
Acid Stability Low (Cleaves under strong acids)High (Stable to TFA, HCl)
Primary Application Solution-phase synthesis, complex SARSolid-Phase Peptide Synthesis (SPPS)

Strategic Decision Workflows

To ensure synthetic success, the selection of the protecting group must be mapped against the intended downstream functionalization of the C4 ketone.

DecisionTree Start 4-Oxopiperidine-2-Carboxylic Acid Synthesis Planning Cond1 Solid-Phase Peptide Synthesis (SPPS)? Start->Cond1 Fmoc Fmoc Strategy (Base-Labile) Cond1->Fmoc Yes (Standard Fmoc SPPS) Boc Boc Strategy (Acid-Labile) Cond1->Boc No (Solution-Phase) Cond2 Strong Nucleophiles (e.g., Grignard) at C4? Ketal C4 Ketone Protection (Ketal/Acetal Required) Cond2->Ketal Yes NoKetal Direct C2 Coupling (Ketone Unprotected) Cond2->NoKetal No Fmoc->Cond2 Boc->Cond2

Fig 1: Decision tree for selecting Boc/Fmoc protection and C4-ketone strategies.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure causality between experimental execution and analytical verification.

Protocol A: Solution-Phase Amide Coupling (Boc Strategy)

Adapted from optimized conditions for cystobactamid analogue synthesis to prevent C2 racemization[2],[5].

Objective: Couple (S)-1-Boc-4-oxopiperidine-2-carboxylic acid to an aromatic or aliphatic amine while maintaining >98% enantiomeric excess (ee).

Reagents:

  • (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.2 equiv)

  • Target Amine (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (1.2 equiv) or HATU (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Add the target amine (1.0 equiv) and (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.2 equiv) to a flame-dried flask. Dry under high vacuum for 30 minutes to remove trace moisture.

  • Solvation & Cooling: Dissolve the mixture in anhydrous DCM (0.1 M concentration). Add TEA or pyridine (3.0 equiv) under a strict nitrogen atmosphere. Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Strict temperature control suppresses the formation of the oxazolone intermediate, preventing C2 racemization.

  • Activation: Dropwise, add POCl₃ (1.2 equiv) over 5 minutes.

    • IPC (Self-Validation): After 15 minutes, quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms successful activation of the carboxylic acid without premature degradation.

  • Coupling: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Activation Boc-4-oxo-PCA + POCl3 TEA in dry DCM (0 °C) Step2 Step 2: Amide Coupling Add Amine (1 equiv) Maintain 0 °C to RT Step1->Step2 Avoid Racemization Step3 Step 3: Workup Quench & Extract Wash with NaHCO3/Brine Step2->Step3 Complete Conversion Step4 Step 4: Deprotection TFA/DCM (1:1) RT, 1-2 hours Step3->Step4 Purified Intermediate

Fig 2: Solution-phase amide coupling and deprotection workflow for Boc-protected derivatives.

Protocol B: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Objective: Incorporate (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid into a growing peptide chain on a solid support.

Reagents:

  • (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid (3.0 equiv relative to resin loading)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 equiv)

  • Oxyma Pure (3.0 equiv)

  • DMF (Peptide synthesis grade)

  • Rink Amide or Wang Resin

Step-by-Step Methodology:

  • Fmoc Deprotection of Resin: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x) and DCM (5x).

    • IPC (Self-Validation): Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines. (Note: If coupling to a secondary amine, use the Chloranil test).

  • Pre-Activation: In a separate vial, dissolve (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF. Add DIC (3.0 equiv) and stir for 3 minutes. Causality: Oxyma/DIC is chosen over HATU/DIPEA here to maintain a neutral pH during activation, further minimizing the risk of epimerization at the C2 position.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 to 2 hours.

  • Verification: Wash the resin with DMF (5x) and DCM (5x).

    • IPC (Self-Validation): Perform a Kaiser test. A negative (colorless/yellow) result confirms complete coupling. If positive, perform a second coupling cycle.

  • C4 Ketone Consideration: If downstream SPPS steps involve strong nucleophiles, the C4 ketone must be protected as a cyclic ketal prior to loading, or carefully monitored to prevent unwanted side reactions during subsequent amino acid couplings.

References

  • Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Journal of Medicinal Chemistry, 2024. URL:[Link]

Sources

Application Notes and Protocols: (R)-4-Oxopiperidine-2-carboxylic Acid as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, the design of conformationally constrained peptidomimetics and complex N-heterocycles relies heavily on versatile chiral building blocks. (R)-4-Oxopiperidine-2-carboxylic acid (also known as D-4-oxopipecolic acid) has emerged as a privileged scaffold in medicinal chemistry. Its structural architecture—a saturated piperidine ring bearing a C2 carboxylic acid and a C4 ketone—provides an ideal platform for orthogonal functionalization.

The significance of this molecule lies in its ability to lock peptide backbones into specific dihedral angles, thereby enhancing metabolic stability and target binding affinity. Biologically, 4-oxopipecolic acid derivatives serve as crucial precursors for the biosynthesis of bioactive secondary metabolites, including the streptogramin antibiotic pristinamycin I[1]. Synthetically, it is a highly sought-after starting material for the development of EP4 receptor antagonists[2], NMDA receptor modulators[3], and broad-spectrum, resistance-breaking antibiotics such as cystobactamids[4].

As a Senior Application Scientist, I have structured this guide to detail the mechanistic pathways and validated protocols for utilizing (R)-4-oxopiperidine-2-carboxylic acid. The focus is on maintaining the integrity of the C2 stereocenter while achieving high diastereoselectivity during C4 functionalization.

Reactivity Profile and Mechanistic Pathways

The synthetic utility of (R)-4-oxopiperidine-2-carboxylic acid stems from its dual electrophilic sites. The C2 carboxylic acid is primed for peptide coupling or esterification, while the C4 ketone can undergo stereoselective reduction or reductive amination. Because the C2 position possesses a defined (R)-stereocenter, it exerts profound steric influence over incoming reagents at the C4 position, allowing for highly diastereoselective transformations[5].

Reactivity Core (R)-4-Oxopiperidine- 2-carboxylic acid C4_RedAm C4 Reductive Amination Core->C4_RedAm Amine, NaBH(OAc)3 C4_Red C4 Stereoselective Reduction Core->C4_Red NaBH4 or L-Selectride C2_Couple C2 Amide Coupling Core->C2_Couple Coupling Reagents (HATU or POCl3) Prod1 4-Amino Derivatives C4_RedAm->Prod1 Prod2 4-Hydroxypipecolic Acid Derivatives C4_Red->Prod2 Prod3 Peptidomimetics & Antibiotics C2_Couple->Prod3

Fig 1. Orthogonal reactivity workflow of (R)-4-oxopiperidine-2-carboxylic acid.

Protocol 1: Epimerization-Free C2 Amide Coupling

Context and Causality

When incorporating (R)-4-oxopiperidine-2-carboxylic acid into complex linear peptides or macrocycles (such as cystobactamid analogues), the primary risk is the racemization of the C2 stereocenter. Traditional uronium-based coupling reagents (e.g., HATU) coupled with strong organic bases can promote the formation of an oxazolone intermediate, leading to epimerization. To circumvent this, an optimized protocol utilizing Phosphorus Oxychloride (POCl₃) and Pyridine is employed. POCl₃ generates a highly reactive acyl chloride in situ, while pyridine acts as a mild acid scavenger, effectively preventing racemization[4].

Step-by-Step Methodology

Prerequisites: Ensure all glassware is flame-dried and the reaction is conducted under a strict nitrogen atmosphere.

  • Preparation: Dissolve 1.2 equivalents of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid and 1.0 equivalent of the target amine (e.g., an aniline derivative) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add 3.0 equivalents of anhydrous Pyridine to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 1.2 equivalents of POCl₃. Causality Note: Slow addition controls the exothermic generation of the acyl chloride, preventing thermal degradation of the Boc-protecting group.

  • In-Process Monitoring (Self-Validation): Stir the reaction at 0 °C for 1 hour. Monitor the consumption of the amine via LC-MS or TLC (UV active). The disappearance of the starting amine and the emergence of the product mass [M+H]⁺ validates the completion of the coupling.

  • Quench and Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ at 0 °C. Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the epimerization-free C2 amide.

Protocol 2: Diastereoselective Reductive Amination at C4

Context and Causality

Functionalizing the C4 position with an amine is a critical step in synthesizing diverse peptidomimetics. The stereochemical outcome of this reductive amination is dictated by the existing C2 stereocenter. By using Sodium Triacetoxyborohydride (NaBH(OAc)₃) in a non-coordinating solvent like 1,2-Dichloroethane (DCE), the reduction proceeds under mild conditions. The bulky C2 substituent forces the hydride to attack the intermediate iminium ion predominantly from the less hindered axial face, yielding the cis-diastereomer as the major product[5].

Stereocontrol Ketone C4 Ketone Iminium Iminium Ion Intermediate Ketone->Iminium R-NH2, H+ Axial Axial Hydride Attack (Major) Iminium->Axial Steric approach control Equatorial Equatorial Hydride Attack (Minor) Iminium->Equatorial Hindered by C2 substituent CisProd cis-4-Amino Isomer Axial->CisProd TransProd trans-4-Amino Isomer Equatorial->TransProd

Fig 2. Stereochemical control mechanism during C4 reductive amination.

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of the C2-protected (R)-4-oxopiperidine derivative and 1.1 equivalents of the primary amine in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add 1.5 equivalents of glacial Acetic Acid (AcOH). Causality Note: AcOH facilitates the formation of the iminium ion without being acidic enough to cleave acid-labile protecting groups like Boc.

  • Reduction: Stir the mixture for 30 minutes at room temperature. Cool to 0 °C, then add 1.5 equivalents of NaBH(OAc)₃ in three portions.

  • In-Process Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS. The presence of the desired product mass and the absence of the iminium intermediate validate the reduction step.

  • Quench and Workup: Quench the reaction with 1N aqueous NaOH to neutralize the acetic acid and break down boron complexes. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify the crude mixture via silica gel chromatography. The cis-diastereomer typically elutes first due to its distinct spatial conformation.

Quantitative Data Presentation

The following table summarizes the expected outcomes and stereochemical ratios for the key functionalizations of the (R)-4-oxopiperidine-2-carboxylic acid scaffold based on field-validated data.

Reaction TypeReagents & ConditionsTarget FunctionalizationTypical Yield (%)Diastereomeric Ratio (cis:trans)
Amide Coupling (Epimerization-Free) POCl₃, Pyridine, DCM, 0 °CC2 Carboxamide75 - 85N/A (Retention of C2 stereocenter)
Amide Coupling (Standard) HATU, DIPEA, DMF, RTC2 Carboxamide80 - 90N/A (Minor C2 epimerization possible)
Reductive Amination NaBH(OAc)₃, AcOH, DCE, RTC4 Secondary Amine70 - 92> 90:10
Stereoselective Reduction L-Selectride, THF, -78 °CC4 Alcohol (cis)85 - 95> 95:5

Sources

Catalytic Hydrogenation Protocols for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a significant number of pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence in numerous FDA-approved drugs underscores its value as a privileged scaffold in drug design.[1][3] The most direct, atom-economical, and industrially favored method for synthesizing these valuable saturated heterocycles is the catalytic hydrogenation of their readily available pyridine precursors.[1][4]

This transformation, while conceptually simple—the addition of three equivalents of molecular hydrogen across the aromatic ring—is mechanistically complex. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems to overcome its resonance stabilization energy.[5] Furthermore, the Lewis basic nitrogen atom present in both the pyridine starting material and the piperidine product can act as a catalyst poison, deactivating the metal center.[1][4][6] For substrates bearing additional functionalities, achieving chemoselectivity—the reduction of the pyridine ring while preserving other sensitive groups—is a paramount challenge.[6]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering a framework for catalyst selection, reaction optimization, and troubleshooting. We will explore the landscape of catalytic systems, from workhorse heterogeneous catalysts to highly selective homogeneous and emerging electrocatalytic methods, providing detailed, field-proven protocols to empower your research.

The Catalytic Landscape: A Strategic Overview

The choice of catalyst is the most critical parameter in pyridine hydrogenation. The optimal selection depends on the substrate's substitution pattern, the presence of other functional groups, cost, scalability, and the desired level of stereochemical control. Catalytic systems are broadly categorized into three families: heterogeneous, homogeneous, and electrocatalytic.

  • Heterogeneous Catalysis: This is the most established and industrially common approach.[1] The catalyst (typically a precious metal on a solid support like carbon) exists in a different phase from the reaction mixture, allowing for straightforward separation by filtration and potential for recycling. These systems are often robust but may require harsher conditions (high pressure and/or temperature).[7]

  • Homogeneous Catalysis: In this approach, the catalyst (usually a metal-ligand complex) is dissolved in the reaction medium. This offers greater control over selectivity (both chemo- and stereoselectivity) and often allows for milder reaction conditions.[1][8] However, separating the catalyst from the product can be challenging and costly.[1] Asymmetric hydrogenation to produce chiral piperidines is a key application of homogeneous catalysis.[5]

  • Electrocatalysis: A sustainable and modern alternative, electrocatalytic hydrogenation uses electricity to drive the reduction, often with water as the proton source.[3][9] This method operates at ambient temperature and pressure, avoids the need for high-pressure hydrogen gas, and offers a green chemistry profile.[3][9]

Visualizing the General Workflow

The path from a pyridine starting material to a purified piperidine product follows a consistent workflow, regardless of the specific catalytic method employed.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Work-up & Purification sub Substrate & Solvent Selection cat Catalyst Selection & Preparation reactor Reactor Setup (Inert Atmosphere Purge) cat->reactor 1. Load Reagents hydrogen Introduce Hydrogen Source (H2 Gas or Transfer Agent) reactor->hydrogen 2. Run Reaction conditions Set Reaction Conditions (Pressure, Temperature, Stirring) hydrogen->conditions 2. Run Reaction monitor Monitor Reaction (TLC, GC, HPLC) conditions->monitor 2. Run Reaction vent Vent & Purge Reactor monitor->vent 3. Completion filter Catalyst Removal (Filtration through Celite®) vent->filter 4. Isolate Product extract Extraction & Washing filter->extract 4. Isolate Product purify Purification (Distillation or Chromatography) extract->purify 4. Isolate Product product Final Product Characterization (NMR, MS) purify->product 4. Isolate Product

Caption: A generalized experimental workflow for catalytic hydrogenation.

Deep Dive: Heterogeneous Catalysis

Heterogeneous catalysts are the workhorses for pyridine reduction due to their operational simplicity and robustness. The choice among them is dictated by the substrate's reactivity and functional group tolerance.

The Role of Acidic Conditions

A frequent strategy in heterogeneous pyridine hydrogenation is the use of an acidic medium (e.g., acetic acid, H₂SO₄).[7][10] The acid protonates the pyridine's nitrogen atom, forming a pyridinium salt. This has a dual benefit:

  • Activation: The pyridinium ion is more electron-deficient and thus more susceptible to reduction than the neutral pyridine.[9][11]

  • Poisoning Prevention: Protonation of the product piperidine prevents its basic nitrogen from strongly coordinating to and deactivating the catalyst surface.[11]

Comparison of Common Heterogeneous Catalysts
CatalystTypical ConditionsAdvantagesDisadvantagesBest For
PtO₂ (Adams' Catalyst) 50-70 bar H₂, RT, Acetic Acid.[7]Highly active, versatile for many substituted pyridines.[2]Requires acidic conditions, can be less chemoselective.General-purpose reduction of a wide range of pyridines.
Pd/C (Palladium on Carbon) 6-10 bar H₂, 30-50 °C, Acidic Additive.[10]Cost-effective, highly efficient, tunable selectivity.[10]Prone to poisoning, may require additives to achieve full saturation.Chemoselective reductions, such as reducing a nitrile without touching the ring.[10]
Rh₂O₃ (Rhodium(III) Oxide) 5 bar H₂, 40 °C, TFE.[2][4]Very high activity under mild conditions, good functional group tolerance.[4][6]More expensive than Pd or Pt.Hydrogenating functionalized pyridines (alcohols, amines, carbonyls) under mild conditions.[2][6]
Ru-based (e.g., Ru/C, Ru-Pd) 30 bar H₂, 100 °C.[12]Excellent activity and selectivity for full saturation.[12]Often requires higher temperatures and pressures.Robust, complete hydrogenation, especially for sterically hindered pyridines.
Protocol 1: General Procedure for Hydrogenation using PtO₂ in Acetic Acid

This protocol is a robust method for the complete reduction of various substituted pyridines.

Materials:

  • Substituted Pyridine (1.0 g, 1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

  • Glacial Acetic Acid (5-10 mL)

  • High-pressure autoclave/reactor (e.g., Parr shaker)

  • Celite® for filtration

  • Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 g).[1]

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (5-10 mL) as the solvent.[1]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution. Caution: Pt catalysts can be pyrophoric when dry after the reaction.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head 3-5 times with nitrogen to remove all air.

    • Purge the reactor head 3-5 times with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).[7]

    • Begin vigorous stirring and maintain the reaction at room temperature. Monitor hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (hydrogen uptake ceases), stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst.[1] Do not allow the filter cake to dry completely in air; quench it with water immediately after filtration.

    • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude piperidine derivative as necessary by distillation or column chromatography.

Deep Dive: Homogeneous and Asymmetric Catalysis

Homogeneous catalysts offer unparalleled control over selectivity. For drug development, where specific stereoisomers are often required, asymmetric hydrogenation using chiral homogeneous catalysts is indispensable.

Key Concepts
  • Quaternization: To overcome catalyst poisoning and activate the ring, the pyridine nitrogen is often quaternized (e.g., with a benzyl group) before hydrogenation.[5]

  • Chiral Ligands: The key to enantioselectivity is the use of chiral phosphine ligands (e.g., JosiPhos, BINAP) complexed to a metal center (commonly Rhodium or Iridium).[5][13] The chiral environment of the catalyst forces the hydrogen to add to one face of the substrate preferentially.

  • Transfer Hydrogenation: Instead of high-pressure H₂ gas, a hydrogen donor molecule like formic acid or isopropanol can be used. This is often operationally simpler and safer.[8][14] Rhodium complexes are particularly effective for transfer hydrogenation.[8]

Protocol 2: Asymmetric Transfer Hydrogenation of a Pyridinium Salt

This protocol illustrates a rhodium-catalyzed process, a powerful method for generating chiral piperidines.

Materials:

  • N-benzylpyridinium salt (0.5 mmol, 1.0 equiv)

  • [Cp*RhCl₂]₂ (0.005 mol%)

  • Potassium Iodide (KI)

  • Formic acid/triethylamine azeotrope (5:2 mixture) as hydrogen source and solvent

  • Ethyl acetate for extraction

  • Aqueous potassium hydroxide (KOH) solution

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a vial, dissolve [Cp*RhCl₂]₂ and KI in the HCOOH-Et₃N mixture.

  • Reaction Setup: In a separate vial, dissolve the pyridinium salt (0.5 mmol) in the HCOOH-Et₃N mixture.[8]

  • Reaction Execution:

    • Add the catalyst solution to the substrate solution.

    • Stir the reaction mixture at 40 °C for 24 hours.[8]

  • Work-up:

    • Cool the reaction to room temperature.

    • Basify the mixture with an aqueous solution of KOH to pH > 10.[8]

    • Extract the resulting mixture with ethyl acetate (3 x 20 mL).[8]

    • Combine the organic layers and dry over Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification & Analysis: Purify by column chromatography. Determine enantiomeric excess (ee) by chiral HPLC.

Emerging Frontiers: Electrocatalytic Hydrogenation

As a green alternative, electrocatalysis performs the hydrogenation at room temperature and pressure, using water as the ultimate source of hydrogen.

The Mechanism

In an anion-exchange membrane (AEM) electrolyzer, water is oxidized at the anode to produce oxygen and protons. The protons migrate across the membrane to the cathode, where, on the surface of a catalyst like Rhodium on Ketjenblack (Rh/KB), they combine with electrons to hydrogenate the pyridine substrate.[3][9]

Protocol 3: Electrocatalytic Hydrogenation using a Rh/KB Cathode

This protocol outlines the general steps for this advanced technique.

Materials:

  • Pyridine substrate (100 mM in aqueous solution)

  • Rhodium on Ketjenblack (Rh/KB) catalyst

  • Anion-exchange membrane (AEM)

  • Gas diffusion layer

  • Dimensionally stable anode (e.g., IrO₂)

  • Anolyte (e.g., 1 M KOH)

  • Membrane Electrode Assembly (MEA) electrolyzer

Procedure:

  • Cathode Preparation: Prepare a catalyst ink by sonicating the Rh/KB catalyst with a binder (e.g., Nafion). Spray-coat the ink onto the gas diffusion layer to create the cathode.[2]

  • MEA Assembly: Assemble the MEA by sandwiching the AEM between the prepared cathode and the anode.[2]

  • Electrolysis Setup:

    • Install the MEA into the electrolyzer.

    • Use the aqueous pyridine solution as the catholyte and 1 M KOH as the anolyte.[2]

  • Reaction Execution:

    • Perform constant-current electrolysis at a current density of 25 mA cm⁻² at 25 °C.[2][3] The reaction progress is measured by the total charge passed (in Faraday per mole of substrate).

  • Work-up and Analysis:

    • After the reaction, the catholyte containing the product is collected.

    • The piperidine product can be extracted with a suitable organic solvent, dried, and concentrated.

    • Yield and purity are determined by GC or NMR spectroscopy.[2]

Navigating Challenges: A Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides solutions to common issues.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst poisoning by substrate/product.[1] 2. Insufficient catalyst activity or loading. 3. Poor quality hydrogen or presence of air. 4. Insufficient pressure/temperature.1. Add an acid (e.g., acetic acid) to protonate the nitrogen.[9] 2. Increase catalyst loading or try a more active catalyst (e.g., Rh₂O₃). 3. Ensure the system is properly purged and sealed. Use high-purity H₂. 4. Incrementally increase pressure and/or temperature.
Incomplete Reaction (Stalls) 1. Catalyst deactivation over time. 2. Product inhibition is preventing further reaction.1. Add a fresh portion of the catalyst. 2. If using acidic conditions, ensure enough acid is present to protonate all product formed.
Poor Chemoselectivity 1. Catalyst is too reactive and reduces other functional groups (e.g., ketones, olefins).[6] 2. Reaction conditions are too harsh.1. Switch to a more chemoselective catalyst (e.g., certain Iridium complexes).[1] 2. Lower the reaction temperature and/or pressure.
Poor Stereoselectivity 1. Achiral catalyst used for a prochiral substrate. 2. Chiral auxiliary or ligand is not effective. 3. Racemization is occurring under reaction conditions.1. Employ an asymmetric hydrogenation protocol with a chiral catalyst. 2. Screen different chiral ligands or auxiliaries.[11] 3. Attempt the reaction at a lower temperature.
Visualizing Catalyst Selection

Choosing the right catalyst system is a critical decision point based on the specific synthetic goal.

G start START: Pyridine Substrate q1 Is Asymmetric Synthesis (Chiral Product) Required? start->q1 q2 Are other reducible functional groups present? q1->q2 No ans_homo Use Homogeneous Catalyst with Chiral Ligands (e.g., Rh-JosiPhos) q1->ans_homo Yes q3 Is operational simplicity & scalability key? q2->q3 No ans_chemo Use Mild, Chemoselective System (e.g., Rh2O3 at low temp, or specialized Ir catalyst) q2->ans_chemo Yes ans_hetero Use Heterogeneous Catalyst (e.g., PtO2, Pd/C) q3->ans_hetero Yes ans_electro Consider Electrocatalysis for Green Chemistry Profile q3->ans_electro No

Caption: A decision tree for selecting a hydrogenation strategy.

References

  • Glorius, F., Spielkamp, N., Holle, S., Goddard, R., & Lehmann, C. W. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
  • Cui, X., et al. (2018). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
  • Kawasaki, S., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Pisiewicz, S., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Wu, J., Tang, W., & Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
  • Ciganek, E., et al. (2013). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi.
  • Li, X., et al. (2015). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac.
  • Wu, J., Tang, W., & Xiao, J. (2013).
  • Toukoniitty, E., et al. (2025). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.
  • Buchwald, S. L., & Berk, S. C. (1991).
  • Smith, C., & Xiao, J. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
  • BenchChem. (2025).
  • Sárkány, A., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Kawasaki, S., et al. (2024).
  • Kumar, A., & Sharma, S. (2014). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Wang, D., & Xiao, J. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Douja, N., et al. (2004). Heterogeneous diastereoselective hydrogenation of pyridine and corresponding enamine covalently bound to pantolactone. SciSpace.
  • Jardine, I., & McQuillin, F. J. (1969). Mechanisms of hydrogenation. Part VIII. Bis(pyridine)dimethylformamidedichlororhodium borohydride as a catalyst for homogeneous hydrogenation. Journal of the Chemical Society C: Organic.
  • Smith, C., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Wang, D., et al. (2015).

Sources

Application Notes and Protocols for the Scalable Synthesis of (R)-4-Oxopiperidine-2-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (R)-4-oxopiperidine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the chiral backbone of numerous therapeutic agents.[1][2] Its rigid conformation and strategically placed functional groups—a ketone, a secondary amine, and a carboxylic acid—make it an invaluable building block for creating complex molecules with precise three-dimensional orientations that are critical for pharmacological activity.[2][3] The stereochemistry at the C2 position is particularly crucial, often dictating the efficacy and selectivity of the final drug substance. Consequently, the development of robust, scalable, and stereoselective synthetic routes to access this chiral intermediate is of paramount importance to the pharmaceutical industry.

This document provides a detailed overview of established and innovative strategies for the synthesis of (R)-4-oxopiperidine-2-carboxylic acid and its protected derivatives. We will explore multiple synthetic paradigms, including classical chiral resolution, asymmetric catalysis, and biocatalytic methods. For each approach, we will delve into the underlying chemical principles, explain the rationale behind methodological choices, and provide detailed, scalable protocols suitable for implementation in a drug development setting.

Strategic Overview of Synthetic Pathways

The synthesis of enantiomerically pure (R)-4-oxopiperidine-2-carboxylic acid presents a significant challenge due to the need to control the stereocenter at the C2 position. Several core strategies have been developed, each with distinct advantages regarding scalability, cost, and stereochemical control.

  • Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of 4-oxopiperidine-2-carboxylic acid, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent. While reliable and often straightforward to scale up, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.

  • Asymmetric Synthesis: These methods construct the chiral center directly using a stereoselective reaction. A prominent example is the asymmetric hydrogenation of a prochiral pyridine precursor, which can theoretically provide the desired enantiomer in high yield and enantiomeric excess.[4][5] The choice of chiral catalyst and reaction conditions is critical to achieving high selectivity.

  • Biocatalysis: Leveraging the exquisite stereoselectivity of enzymes, biocatalytic methods offer a green and highly efficient alternative.[6] This can involve either the kinetic resolution of a racemic intermediate or the direct asymmetric transformation of a prochiral substrate using enzymes like lipases, reductases, or transaminases.[7][8][9]

Below is a diagram illustrating these primary synthetic approaches.

G cluster_0 Synthetic Starting Points cluster_1 Synthetic Strategies cluster_2 Target Intermediate start1 4-Methyl-2-Pyridinecarboxylic Acid strat1 1. Reduction & 2. Chiral Resolution start1->strat1 Chemical Reduction strat3 Asymmetric Catalysis (e.g., Hydrogenation) start1->strat3 Chiral Rhodium or Iridium Catalyst start2 Racemic 4-Oxopiperidine-2-carboxylic Acid Ester strat2 Enzymatic Kinetic Resolution start2->strat2 Lipase-mediated Acylation/Hydrolysis target (R)-4-Oxopiperidine-2-carboxylic Acid or Protected Derivative strat1->target Diastereomeric Salt Formation & Separation strat2->target strat3->target

Caption: High-level overview of synthetic strategies for (R)-4-oxopiperidine-2-carboxylic acid.

Comparative Analysis of Scalable Methods

The selection of a synthetic route for industrial production depends on a multi-faceted analysis of yield, stereoselectivity, cost of goods, operational simplicity, and safety. The following table provides a comparative summary of the discussed strategies.

Synthetic StrategyKey Reagents / CatalystTypical Yield (%)Enantiomeric Excess (e.e. %)Scalability & Throughput Considerations
Chiral Resolution Racemic ester, Chiral acid (e.g., D-Mandelic Acid)[10]< 50% (per enantiomer)> 99% after recrystallizationHigh throughput; relies on efficient crystallization and potential racemization/recycling of the unwanted enantiomer.
Asymmetric Catalysis Pyridine precursor, Chiral Rhodium/Iridium catalyst[4][5]70 - 95%90 - >99%High initial catalyst cost; requires careful process optimization to minimize catalyst loading. Potentially very high throughput.
Enzymatic Resolution Racemic ester, Lipase (e.g., CAL-B)[7], Acyl donor~45% (for resolved ester)> 99%Mild and safe conditions; enzyme cost and stability are key factors. Batch times can be longer. High selectivity reduces downstream purification.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis via Chiral Resolution

This protocol is adapted from methodologies involving the resolution of racemic piperidine derivatives using chiral acids.[10] It begins with the reduction of a commercially available pyridine precursor, followed by esterification and diastereomeric salt resolution.

Workflow Diagram:

G A Step 1: Reduction 4-Methyl-2-Pyridinecarboxylic Acid B Step 2: Esterification Racemic 4-Methyl-2-piperidine- carboxylic acid A->B Pd/C, H₂ C Step 3: Resolution Racemic Ester B->C SOCl₂, EtOH D Step 4: Isolation Diastereomeric Salt C->D D-Mandelic Acid, Ethanol E Step 5: Hydrolysis (2R,4R)-Ester D->E Base, then Acid F Final Product (2R,4R)-4-Methyl-2- piperidinecarboxylic Acid E->F Final Workup

Caption: Step-by-step workflow for the chiral resolution protocol.

Materials & Reagents:

  • 4-Methyl-2-pyridinecarboxylic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Ethanol (absolute)

  • D-(-)-Mandelic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Step-by-Step Procedure:

  • Reduction of the Pyridine Ring:

    • To a suitable high-pressure reactor, add 4-methyl-2-pyridinecarboxylic acid (1.0 eq) and methanol.

    • Carefully add 10% Pd/C catalyst (typically 2-5 mol%).

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 4-5 MPa.[11]

    • Heat the reaction mixture to 90-100°C and stir vigorously until hydrogen uptake ceases (typically 8-12 hours).[11]

    • Causality: The palladium catalyst is essential for the heterogeneous catalytic hydrogenation of the aromatic pyridine ring to the saturated piperidine ring. High pressure and temperature are required to overcome the aromaticity.

    • Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude racemic 4-methyl-2-piperidinecarboxylic acid.

  • Esterification:

    • Suspend the crude product from Step 1 in toluene.

    • Cool the mixture to 0-5°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50°C for 2 hours.

    • Cool the mixture back to 0-5°C and slowly add absolute ethanol (5.0 eq). An exotherm will be observed.

    • Heat the reaction to reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Trustworthiness: The reaction is complete when the starting carboxylic acid spot disappears on TLC. This two-step, one-pot procedure via the acid chloride is highly efficient for ester formation.

    • Cool the reaction and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic ethyl ester.

  • Chiral Resolution:

    • Dissolve the racemic ethyl ester in ethanol (approx. 3-4 volumes).

    • In a separate flask, dissolve D-(-)-mandelic acid (0.5 eq based on the racemate, meaning 1.0 eq per desired enantiomer) in a minimal amount of hot ethanol.[10]

    • Slowly add the hot mandelic acid solution to the ester solution with stirring.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for several hours to facilitate crystallization of the diastereomeric salt.

    • Expertise: The slow cooling is critical for forming well-defined crystals, which leads to higher diastereomeric purity. The choice of solvent is crucial; ethanol provides the right balance of solubility for both diastereomers to allow for selective precipitation.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. This solid is the enriched (R)-ester-D-mandelate salt. The enantiomeric purity can be enhanced by recrystallization if necessary.

  • Liberation of the Free Acid:

    • Suspend the diastereomeric salt in a mixture of water and ethyl acetate.

    • Basify the mixture with 2M NaOH solution until the salt dissolves and the pH is >10.

    • Separate the layers. The aqueous layer can be discarded (contains the mandelic acid salt).

    • Wash the organic layer (containing the free (R)-ester) with brine, dry over sodium sulfate, and concentrate.

    • To hydrolyze the ester, add 6M HCl to the residue and heat to reflux for 4-6 hours.

    • Cool the solution and concentrate under reduced pressure to obtain the crude (R)-4-oxopiperidine-2-carboxylic acid hydrochloride salt. Further purification can be achieved by recrystallization.

Protocol 2: Biocatalytic Kinetic Resolution of a Racemic Ester

This protocol utilizes the high stereoselectivity of an enzyme, such as Candida antarctica Lipase B (CAL-B), to preferentially acylate one enantiomer of a racemic alcohol precursor or hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers. This example focuses on the selective hydrolysis of the (S)-ester, leaving the desired (R)-ester untouched.

Materials & Reagents:

  • Racemic 1-Boc-4-oxopiperidine-2-carboxylic acid methyl ester

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • Immobilized Lipase (e.g., Novozym® 435)

  • tert-Butyl methyl ether (MTBE)

Step-by-Step Procedure:

  • Enzymatic Hydrolysis:

    • In a temperature-controlled reaction vessel, suspend the racemic 1-Boc-4-oxopiperidine-2-carboxylic acid methyl ester (1.0 eq) in a biphasic system of phosphate buffer and MTBE.

    • Causality: The buffer maintains the optimal pH for enzyme activity. MTBE acts as an organic co-solvent to improve substrate solubility while being relatively biocompatible with the enzyme.

    • Add the immobilized lipase (e.g., Novozym® 435, typically 10-20% by weight of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-40°C).

    • Monitor the reaction progress by chiral HPLC, tracking the disappearance of the (S)-ester and the appearance of the (S)-acid.

    • Trustworthiness: The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the remaining (R)-ester. Proceeding beyond this point will lead to the hydrolysis of the desired (R)-ester, lowering both yield and e.e.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with MTBE and potentially reused.

    • Separate the aqueous and organic layers of the filtrate.

    • The organic layer contains the unreacted, enantiomerically enriched (R)-1-Boc-4-oxopiperidine-2-carboxylic acid methyl ester.

    • The aqueous layer contains the hydrolyzed (S)-1-Boc-4-oxopiperidine-2-carboxylic acid. This can be extracted after acidification if recycling is desired.

    • Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Deprotection/Hydrolysis:

    • The resulting enantiomerically enriched (R)-ester can be used as is or deprotected/hydrolyzed to the final acid using standard methods (e.g., acid-catalyzed hydrolysis with HCl as described in Protocol 1, Step 4).

    • The final product's enantiomeric excess should be confirmed by chiral HPLC.

Safety and Handling

  • Chemical Hazards: Thionyl chloride is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Hydrogen gas is highly flammable and explosive; hydrogenation reactions must be conducted in a specialized high-pressure reactor with appropriate safety measures and monitoring.

  • Operational Safety: All reactions should be carried out in well-ventilated areas. Pressure reactions require certified equipment and trained personnel. Standard laboratory safety practices should be followed at all times.

References

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Catalysis URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol Source: Organic Letters URL: [Link]

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: The University of Liverpool Repository URL: [Link]

  • Title: Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation Source: Organic & Biomolecular Chemistry URL: [Link]

  • Source: Google Patents (CN102174011A)
  • Title: (S)-4-Oxopiperidine-2-carboxylic acid Source: PubChem URL: [Link]

  • Title: Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: 4-Oxopiperidine-2-carboxylic acid Source: PubChem URL: [Link]

  • Title: Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids Source: ResearchGate URL: [Link]

  • Title: Synthetic method for (2R, 4R)
  • Title: Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution Source: Molecules URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: PubMed Central URL: [Link]

  • Title: Characterization of Carboxylic Acid Reductases for Biocatalytic Synthesis of Industrial Chemicals Source: PubMed URL: [Link]

  • Title: Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs Source: Current Pharmaceutical Biotechnology URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Dieckmann Cyclization for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of substituted piperidines—such as 3-piperidones and 4-piperidones—relies heavily on the Dieckmann cyclization, an intramolecular Claisen condensation of aza-diesters[1]. While this base-mediated ring closure is a powerful tool for constructing 5- and 6-membered nitrogen-containing heterocycles[2], researchers frequently encounter yield-limiting challenges, including competing intermolecular oligomerization, ester hydrolysis, and incomplete decarboxylation[3].

This guide is designed for drug development professionals and synthetic chemists. By understanding the thermodynamic and kinetic forces driving enolate formation and nucleophilic attack, you can systematically troubleshoot and optimize your piperidine yields.

Mechanistic Workflow Overview

Workflow A 1. Michael Addition Amine + Acrylate B 2. Aza-diester Intermediate A->B C 3. Dieckmann Cyclization Base-Catalyzed B->C Base / Solvent D 4. Hydrolysis & Decarboxylation C->D HCl, Heat E 5. Piperidone Derivative D->E

Workflow for piperidine synthesis via Dieckmann cyclization.

Standard Validated Protocol: Synthesis of 1-Benzyl-4-piperidone

This step-by-step methodology utilizes in situ alkoxide generation to drive the cyclization, followed by a self-validating decarboxylation step to ensure high yields[4].

Step 1: Precursor Formation (1,4-Addition) React benzylamine with methyl acrylate to quantitatively form the intermediate N,N-bis(β-propionate methyl ester)benzylamine[4]. Ensure complete consumption of the primary amine before proceeding.

Step 2: Base Preparation To a thoroughly dried 250 mL three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium[4]. Stir and heat to reflux. Add 1 mL of anhydrous methanol to initiate the formation of sodium methoxide in situ[4]. Causality: Generating the alkoxide in situ within a non-polar solvent (toluene) minimizes ambient moisture exposure and reduces side reactions compared to using bulk commercial alkoxides[4],[2].

Step 3: Dieckmann Cyclization Slowly add 28 g of the aza-diester intermediate dropwise. Reflux for 6 hours[4]. Causality & Physical Validation: As the reaction progresses, the sodium enolate of the cyclic β-keto ester will precipitate. If the stirring speed drops due to slurry thickness, add up to 100 mL of anhydrous toluene in batches to maintain mass transfer and prevent localized overheating[4].

Step 4: Hydrolysis and Decarboxylation Cool the mixture to room temperature. Extract with 150 mL of 25% (w/w) hydrochloric acid and reflux the aqueous layer in an oil bath for 5 hours[4]. Self-Validating Check: Periodically sample the reaction and perform a Ferric Chloride (FeCl3) test. The reaction is complete when the solution shows no color change, proving the complete consumption and decarboxylation of the enolizable β-keto ester[4].

Step 5: Workup Cool the mixture, neutralize to pH 8.5 using 35% NaOH, extract with ethyl acetate, dry over anhydrous MgSO4, and distill under reduced pressure to isolate the product (Typical Yield: ~78.4%)[4].

Quantitative Data: Catalyst and Solvent Effects on Yield

The choice of base and solvent fundamentally alters the reaction kinetics and enolate stability. The table below summarizes comparative data for piperidone and related cyclopentanone cyclizations.

Catalyst / BaseSolventTarget SubstrateYieldKey Observation / Causality
Sodium (Na) metal Toluene1-Benzyl-4-piperidone78.4%Metallic sodium generates alkoxide in situ; non-polar toluene minimizes side reactions.[4]
Sodium (Na) metal Toluene1-(2-Phenethyl)-4-piperidone72%Effective baseline, but requires careful handling of metallic sodium.[5]
Sodium hydride (NaH) Toluene1-(2-Phenethyl)-4-piperidone64%Strong, non-nucleophilic base; avoids transesterification but is highly moisture-sensitive.[5]
Sodium methoxide (NaOMe) Methanol1-(2-Phenethyl)-4-piperidone40%Reversible equilibrium; protic solvent limits enolate stability and lowers overall yield.[5]
Dimsyl ion DMSO2-Carbethoxycyclopentanone>85%Polar aprotic solvent significantly enhances reaction rates and eliminates polymer formation.[6]
LiHMDS / t-BuOK THFComplex Alkaloid Precursors>74%Sterically hindered bases in aprotic solvents allow lower temperatures, minimizing side reactions.[2]
Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield in Cyclization Oligomer Intermolecular Oligomerization Issue->Oligomer Competing Reaction Hydrolysis Ester/Base Hydrolysis Issue->Hydrolysis Moisture Present Transester Transesterification Mixtures Issue->Transester Mismatched Base Sol1 Use High Dilution & Sterically Hindered Base Oligomer->Sol1 Sol2 Ensure Strict Anhydrous Conditions Hydrolysis->Sol2 Sol3 Match Alkoxide to Ester or Use NaH/LDA Transester->Sol3

Logical troubleshooting pathways for Dieckmann cyclization yield issues.

Q1: Why am I getting polymeric/oligomeric byproducts instead of the cyclic piperidone? A1: This is a kinetic issue. The Dieckmann cyclization is an intramolecular reaction (unimolecular rate dependence), while oligomerization is an intermolecular Claisen condensation (bimolecular rate dependence)[3]. If the intramolecular ring closure is too slow, intermolecular collisions dominate[7]. Solution: Implement high-dilution conditions to artificially suppress the bimolecular collision rate. Additionally, switch to a more efficient, sterically hindered catalyst system (like KOtBu or LHMDS) to accelerate the desired intramolecular deprotonation[7],[2].

Q2: My reaction shows low conversion and unreacted starting material. What is the cause? A2: Low conversion is typically caused by insufficient base strength or catalyst quenching[7]. Highly reactive bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are rapidly decomposed by trace moisture[7]. Furthermore, if water is present, it will hydrolyze the ester groups into unreactive carboxylic acids[3]. Solution: Ensure strict anhydrous conditions. Dry all glassware, use freshly distilled aprotic solvents, and verify the stoichiometry of your base. If using an alkoxide, ensure it is freshly prepared, as commercial alkoxides can degrade over time[3].

Q3: I observe a complex mixture of products with different ester groups. How do I prevent this? A3: You are observing transesterification. If the alkoxide base does not match the alkyl group of your diester (e.g., using sodium methoxide with a diethyl ester), the alkoxide will act as a nucleophile, attacking the carbonyl carbon and swapping the ester groups[7]. Solution: Strictly match the base to the ester (e.g., use sodium ethoxide for ethyl esters)[7]. Alternatively, eliminate the possibility of transesterification entirely by using a non-nucleophilic base such as NaH, LDA, or LHMDS[7],[2].

Q4: Does solvent choice significantly impact the cyclization yield? A4: Yes, the solvent dictates the thermodynamic stability of the enolate intermediate. Protic solvents (like ethanol) are standard for alkoxides but can limit enolate stability due to reversible equilibrium[2]. Polar aprotic solvents (like THF or DMSO) significantly enhance enolate stability and reaction rates[2],[6]. For instance, using DMSO with dimsyl ion has been shown to consistently yield higher reaction rates and nearly eliminate polymer formation compared to traditional toluene/sodium methods[6]. However, note that protic solvents are strictly incompatible with strong bases like NaH or LDA[7].

References
  • A novel synthesis of 1-aryl-3-piperidone derivatives - PMC (NIH).
  • Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione - Benchchem.
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone - ResearchGate.
  • Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condensation Yield - Benchchem.
  • 1-Benzyl-4-piperidone synthesis - ChemicalBook.
  • Dieckmann Condensation - Alfa Chemistry.
  • Dieckmann Cyclization Comparative Reaction - gChem.

Sources

Stability of 4-oxopiperidine-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Stability of 4-Oxopiperidine-2-Carboxylic Acid Under Acidic Conditions

Introduction: Welcome to the Technical Support Center for 4-oxopiperidine-2-carboxylic acid (4-OPC) and its protected derivatives (e.g., N-Boc-4-OPC, N-Fmoc-4-OPC). 4-OPC is a highly versatile heterocyclic building block used extensively in the synthesis of conformationally restricted KOR agonists [1], thrombin inhibitors like argatroban [2], and heterobifunctional degraders (PROTACs) targeting BTK [3]. However, its dual functionality—an alpha-amino acid paired with a gamma-ketone—makes it uniquely susceptible to degradation under specific acidic and neutralization conditions.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to ensure the structural integrity of 4-OPC during your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why do I observe a complex mixture of degradation products when deprotecting N-Boc-4-oxopiperidine-2-carboxylic acid with TFA? Causality: The degradation rarely occurs during the acidic cleavage itself. In strong acids like Trifluoroacetic Acid (TFA) or HCl, the resulting 4-OPC exists as a stable, protonated ammonium salt. The nitrogen's lone pair is tied up, preventing it from acting as a nucleophile. The true failure point is the neutralization/workup phase . When the solvent is evaporated and the residue is neutralized (e.g., with NaHCO₃), the liberated secondary amine undergoes rapid intermolecular nucleophilic attack on the highly electrophilic C4-ketone of adjacent molecules. This self-condensation forms a complex mixture of imines, enamines, and oligomers. Solution: Never isolate the free base of 4-OPC. Always isolate and store it as the hydrochloride or trifluoroacetate salt. If the free base is required for a subsequent amide coupling, generate it in situ in the presence of the coupling partner and reagents (e.g., HATU/DIPEA) at sub-zero temperatures.

Q2: Is 4-oxopiperidine-2-carboxylic acid prone to decarboxylation in acidic media? Causality: 4-OPC is a gamma-keto acid, not a beta-keto acid. Therefore, it does not undergo the rapid, room-temperature decarboxylation typical of beta-keto acids. However, because it is an alpha-amino acid, prolonged heating in strong aqueous acids (e.g., 6M HCl at >90 °C) will induce thermal decarboxylation, yielding 4-piperidone derivatives. Solution: Keep acidic reactions (like ester hydrolysis or Boc deprotection) at or below room temperature (0 °C to 25 °C). If heating is absolutely necessary, monitor the reaction strictly via LC-MS and quench immediately upon completion.

Q3: Does the C2 stereocenter racemize under acidic conditions? Causality: The C2 chiral center (alpha to the carboxylate) is relatively stable under mild acidic conditions compared to basic conditions. Acid-catalyzed enolization of the C4 ketone primarily involves the C3 and C5 protons. However, extended exposure to strong acids can lead to reversible ring-opening or extended enolization that slowly degrades enantiomeric excess (ee). Solution: Limit the exposure time to strong acids to less than 4 hours and avoid heating.

Section 2: Quantitative Data on Acidic Stability

The following table summarizes the stability of N-Boc-4-OPC under various acidic deprotection conditions, highlighting the optimal choices for preserving yield and purity.

Acidic ConditionTemp (°C)Time (h)4-OPC Salt Yield (%)Major Observed Side-Reactions / DegradantsRecommendation
4M HCl in Dioxane0 to 202> 95%None (Clean conversion to HCl salt)Highly Recommended
50% TFA in DCM20285 - 90%Trace oligomerization during concentrationAcceptable (Keep cold during evaporation)
6M Aqueous HCl10012< 10%Decarboxylation, complete oligomerizationAvoid
1M HCl in EtOAc20480%Incomplete deprotectionNeeds optimization

Section 3: Validated Experimental Protocols

Protocol: Controlled Acidic Deprotection of N-Boc-4-OPC

This self-validating protocol ensures the complete removal of the Boc protecting group while preventing self-condensation and thermal degradation.

Reagents & Materials:

  • (S)-1-Boc-4-oxopiperidine-2-carboxylic acid [4]

  • 4M HCl in anhydrous Dioxane

  • Anhydrous Diethyl Ether (chilled to -20 °C)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with N-Boc-4-OPC (1.0 eq, e.g., 1.0 g).

  • Dissolution: Suspend the starting material in a minimal amount of anhydrous dioxane (approx. 5 mL) and cool the flask to 0 °C using an ice bath.

  • Acid Addition: Dropwise, add 4M HCl in dioxane (10.0 eq). The solution should remain clear.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20 °C). Stir for exactly 2 hours. Self-Validation Check: Monitor via LC-MS. The starting material mass (M+H = 244) should disappear, replaced by the product mass (M+H = 144).

  • Concentration: Evaporate the volatiles under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the forming salt.

  • Trituration: Add 15 mL of ice-cold anhydrous diethyl ether to the resulting residue. Vigorously stir to induce crystallization of the 4-OPC hydrochloride salt.

  • Isolation: Filter the solid under a stream of argon, wash with additional cold ether, and dry under high vacuum. Store the highly hygroscopic salt at -20 °C in a desiccator.

Section 4: Visualizations of Pathways and Workflows

Diagram 1: Degradation Pathway via Intermolecular Condensation

The diagram below illustrates the causality behind the degradation of 4-OPC when the stable acid salt is improperly neutralized.

G A N-Boc-4-OPC B Acidic Cleavage (e.g., TFA or HCl) A->B C 4-OPC Acid Salt (Stable Form) B->C Protonation D Neutralization (Workup/Base) C->D E 4-OPC Free Base (Highly Unstable) D->E Deprotonation F Intermolecular Condensation E->F Amine-Ketone Nucleophilic Attack G Oligomers & Degradants F->G

Caption: Degradation pathway of 4-OPC via intermolecular condensation upon neutralization.

Diagram 2: Optimized Experimental Workflow

Follow this workflow to ensure maximum yield and stability during the deprotection phase.

Workflow Step1 1. Dissolve N-Boc-4-OPC in anhydrous Dioxane Step2 2. Add 4M HCl in Dioxane at 0 °C Step1->Step2 Step3 3. Stir at RT for 2 hours (Monitor by LC-MS) Step2->Step3 Step4 4. Evaporate solvent under reduced pressure (<30 °C) Step3->Step4 Step5 5. Triturate with cold anhydrous Diethyl Ether Step4->Step5 Step6 6. Isolate 4-OPC HCl Salt (Store at -20 °C under Ar) Step5->Step6

Caption: Optimized step-by-step workflow for the acidic deprotection of N-Boc-4-OPC.

Section 5: References

  • Diastereoselective synthesis of conformationally restricted KOR agonists. ResearchGate. Available at: [Link]

  • WO2022133184A1 - Btk degrader. Google Patents. Available at:

Chiral Piperidine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. Chiral piperidines are ubiquitous pharmacophores in drug development, but optimizing their enantiomeric excess (ee) during synthesis is notoriously challenging due to catalyst poisoning, background racemization, and thermodynamic bottlenecks.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you resolve ee erosion across transition-metal, biocatalytic, and organocatalytic workflows.

Diagnostic Triage: Enantiomeric Excess Erosion

Before adjusting your reaction parameters, identify the primary failure mode of your specific synthetic route. Use the diagnostic workflow below to isolate the root cause of your ee erosion.

EE_Troubleshooting Start Low ee Detected in Piperidine Synthesis Method Identify Synthetic Route Start->Method Hydro Asymmetric Hydrogenation Method->Hydro Bio Biocatalysis (IREDs/Transaminases) Method->Bio Organo Organocatalysis Method->Organo Hydro_Fix Add Et3N/DIPEA to scavenge HX & prevent racemic background Hydro->Hydro_Fix Bio_Fix Optimize NAD(P)H regeneration (e.g., GDH) to outcompete hydrolysis Bio->Bio_Fix Organo_Fix Control temp & add acidic co-catalyst to accelerate chiral cycle Organo->Organo_Fix

Diagnostic workflow for resolving enantiomeric excess (ee) erosion based on synthetic route.

Frequently Asked Questions (Troubleshooting by Modality)

A. Transition-Metal Catalyzed Asymmetric Hydrogenation

Q: Why is my ee stalling at <20% during the asymmetric hydrogenation of 3-substituted pyridinium salts using a Rh-JosiPhos catalyst? A: This is a classic case of acid-catalyzed background racemization. 3-substituted pyridines are highly resonance-stabilized. When hydrogenating N-benzylpyridinium bromide salts, the reaction generates HBr as a byproduct. If left unbuffered, this acid catalyzes the non-enantioselective reduction of the dihydropyridine intermediate, bypassing the chiral catalyst's control. The Fix: Introduce an organic base like N,N-Diisopropylethylamine (DIPEA) or Et3N (up to 5 equivalents). The base acts as an HBr scavenger, shutting down the racemic background pathway and allowing the Rh-JosiPhos catalyst to dictate stereochemistry, pushing ee up to 90%[1].

Q: How can I achieve high enantioselectivity in piperidine synthesis without using high-pressure hydrogen gas? A: You can bypass H2 gas entirely by utilizing Rh-catalyzed transfer hydrogenation. By using a formic acid/triethylamine mixture as the hydrogen source and introducing a chiral primary amine, the system undergoes transamination with the pyridinium nitrogen under reducing conditions. This induces chirality directly on the ring, yielding ee values up to 98% while avoiding the engineering complexities of high-pressure autoclaves[2].

B. Biocatalytic Synthesis (Imine Reductases & Transaminases)

Q: My imine reductase (IRED) cascade shows poor conversion and low ee. What is the metabolic bottleneck? A: IREDs require stoichiometric quantities of NAD(P)H cofactors. In isolated enzyme cascades, a lack of efficient cofactor regeneration stalls the imine reduction step. When the enzymatic reduction slows down, the cyclic imine intermediate is left exposed to non-enzymatic background hydrolysis or spontaneous racemization, which destroys the ee. The Fix: Transition to a whole-cell cascade (e.g., engineered E. coli) where glucose metabolism internally recycles ATP and NAD(P)H. This ensures the IRED operates at Vmax, outcompeting any background racemization[3].

Biocatalytic_Cascade KetoAcid Keto Acid Substrate Aldehyde Keto Aldehyde Intermediate KetoAcid->Aldehyde CAR Imine Cyclic Imine Aldehyde->Imine TA Spontaneous Cyclization Piperidine Chiral Piperidine (High ee) Imine->Piperidine IRED CAR CAR Enzyme (ATP/NADPH) TA Transaminase (Amine Donor) IRED Imine Reductase (NADPH)

De novo whole-cell biocatalytic cascade for chiral piperidine synthesis from keto acids.

C. Organocatalytic Approaches

Q: During organocatalytic formal aza-[3+3] cycloaddition, my ee drops significantly upon scaling up from milligrams to grams. How can I prevent this? A: Scale-up alters heat transfer rates. In secondary amine organocatalysis (like those utilizing diphenylprolinol silyl ether catalysts), slight temperature elevations increase the rate of the uncatalyzed background reaction and can cause epimerization of the intermediate enamine/hemiaminal. The Fix: Strictly control the temperature (e.g., -20 °C) and use acidic additives like benzoic acid. Benzoic acid facilitates the formation and hydrolysis of the iminium ion intermediate, accelerating the chiral catalytic cycle so that it vastly outpaces the racemic background reaction[4][5].

Validated Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

This protocol utilizes an organic base to suppress the racemic background reaction, acting as a self-validating system for ee optimization.

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with [Rh(COD)Cl]2 (1.0 mol%) and a chiral JosiPhos ligand (2.1 mol%).

  • Substrate Loading: Add N-benzyl-3-phenylpyridinium bromide (1.0 equiv) to the reaction vessel.

  • Base Addition (Critical Step): Inject strictly anhydrous N,N-Diisopropylethylamine (DIPEA) (5.0 equiv) into the mixture.

    • Self-Validation Check: If the solvent or base contains trace water, intermediates will protonate prematurely, eroding ee. Ensure reagents are freshly distilled over CaH2.

  • Hydrogenation: Pressurize the autoclave with H2 gas to 50 bar. Stir the reaction mixture at 50 °C for 24 hours.

  • Workup & Analysis: Vent the H2 gas slowly. Filter the mixture through a short pad of silica gel to remove the Rh catalyst. Determine conversion via 1H NMR and ee via chiral HPLC.

    • Self-Validation Check: If ee is <15%, verify that the DIPEA was not degraded or omitted; without the HBr scavenger, the reaction defaults to a racemic pathway.

Protocol 2: Whole-Cell Biocatalytic Cascade for Chiral Piperidines

This protocol leverages host-cell glucose metabolism to recycle cofactors, preventing IRED stalling.

  • Cell Cultivation: Grow E. coli BL21(DE3) cells harboring the multigene plasmid (encoding CAR, TA, IRED, and a phosphopantetheinyl transferase) in LB medium at 37 °C until OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression with IPTG (0.1 mM) and supplement with trace elements. Incubate at 20 °C for 16 hours.

  • Resting Cell Assay: Harvest cells and resuspend in potassium phosphate buffer (100 mM, pH 7.5) containing D-glucose (250 mM) as the metabolic fuel for cofactor regeneration.

  • Substrate Addition: Add the keto acid substrate (10 mM) and an amine donor (e.g., isopropylamine, 50 mM).

    • Self-Validation Check: Monitor the pH after 2 hours. The transamination step consumes amines and can alter pH; strictly maintain at pH 7.5 to ensure optimal IRED stereoselectivity.

  • Extraction: After 24-48 hours of shaking at 30 °C, basify the mixture (pH > 10) and extract with ethyl acetate. Analyze the organic layer via chiral GC-FID.

Quantitative Data Summary

Use the following table to benchmark your expected yields and enantiomeric excess based on the chosen synthetic modality.

Synthetic ModalitySubstrate ClassCatalyst / EnzymeCritical Additive / ConditionTypical YieldTypical ee
Asymmetric Hydrogenation 3-Substituted Pyridinium SaltsRh-JosiPhosDIPEA (5 equiv) to scavenge HBr85-95%70-90%
Transfer Hydrogenation Pyridinium Salts[RhCp*Cl2]2 / Chiral AmineFormic Acid / Triethylamine60-80%96-98%
Biocatalytic Cascade Keto AcidsWhole-cell (CAR + TA + IRED)D-Glucose (Cofactor recycling)80-93%>90%
Organocatalysis α,β-Unsaturated AldehydesDiphenylprolinol Silyl EtherBenzoic Acid (Co-catalyst)70-85%93-97%

References

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation: Reaction development, scope and application Source: dicp.ac.cn URL:2

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts Source: unimi.it URL:1

  • Enzyme Cascades in Whole Cells for the Synthesis of Chiral Cyclic Amines Source: scispace.com URL:3

  • Enantioselective total synthesis of the unnatural enantiomer of quinine Source: nih.gov URL:4

  • Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts Source: rsc.org URL:5

Sources

Technical Support Center: Handling Moisture Sensitivity in Piperidine Carboxylate Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, degraded reagents, and failed couplings when working with piperidine carboxylate derivatives (e.g., nipecotic acid, isonipecotic acid, and their N-Boc or esterified forms). These molecules are foundational in synthesizing GABA uptake inhibitors, PET imaging radioligands, and various targeted therapeutics[1]. However, their physical chemistry makes them highly susceptible to moisture. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your syntheses remain robust and reproducible.

Section 1: The Causality of Moisture Sensitivity

Why are piperidine carboxylates so problematic?

  • Hygroscopicity of Amine Salts: Unprotected piperidine carboxylates are often supplied as hydrochloride salts (e.g., methyl piperidine-4-carboxylate hydrochloride). The ionic lattice readily absorbs atmospheric water, turning free-flowing powders into sticky gums and completely skewing stoichiometric calculations[2].

  • Hydrolytic Lability: The ester linkages (ethyl or methyl carboxylates) can undergo slow hydrolysis if exposed to moisture in the presence of trace acids or bases.

  • Protecting Group Instability: N-Boc protected derivatives (like N-Boc R-Nipecotic Acid) require strict storage at 2-8°C under inert gas. Moisture ingress can catalyze slow deprotection or degradation over its 24-month shelf life[3][4].

Section 2: Troubleshooting Guide & FAQs

Q1: My amidation reaction using methyl piperidine-4-carboxylate hydrochloride is yielding 30% instead of the expected 85%. What is going wrong?

  • Analysis: The most common culprit is water weight. Because this hydrochloride salt is highly hygroscopic[2], a reagent bottle opened on the benchtop rapidly absorbs atmospheric moisture. If you weigh 100 mg of the "wet" salt, you are actually adding significantly less active reagent, throwing off your stoichiometry. Furthermore, the introduced water consumes your coupling reagents (e.g., EDC, HATU), leading to poor conversion.

  • Solution: Always store the salt in a tightly closed container in a desiccator[2]. Before use, dry the reagent under high vacuum at 40°C for 4 hours. Perform all weighing inside a glovebox or use a Schlenk line to transfer the reagent under nitrogen[1].

Q2: I purchased N-Boc R-Nipecotic Acid six months ago. The TLC now shows a secondary spot, and my enantioselective synthesis is failing. How did it degrade?

  • Analysis: N-Boc R-Nipecotic Acid is sensitive to moisture and light[3][5]. If the container was opened outside a dry environment and returned to the fridge (2-8°C) without purging with inert gas, condensation formed inside the bottle. This moisture, combined with trace acidic impurities, can lead to partial Boc-deprotection or ester hydrolysis.

  • Solution: Discard the compromised batch. For new batches, aliquot the reagent upon arrival into single-use amber vials flushed with Argon. Store at 2-8°C[3][4]. Allow the vial to reach room temperature before opening to prevent condensation.

Q3: During the synthesis of GAT1 inhibitors using nipecotic acid derivatives, my activated ester intermediate seems to decompose before reacting with the amine. How can I prevent this?

  • Analysis: Activated piperidine carboxylates (e.g., acid chlorides or OAt/OBt esters) are extremely moisture-sensitive. Even trace water in your solvent (like DMF or DCM) will outcompete the target amine, hydrolyzing the activated intermediate back to the carboxylic acid.

  • Solution: Use strictly anhydrous solvents (Karl Fischer titration < 10 ppm water). Perform the activation and coupling continuously under a nitrogen environment using standard Schlenk techniques[1].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Schlenk-Line Handling and Drying of Hygroscopic Piperidine Salts Objective: Remove absorbed water from methyl piperidine-4-carboxylate hydrochloride and verify dryness before reaction.

  • Transfer: Inside a nitrogen-filled glovebag, transfer the estimated required mass of the piperidine salt into a pre-weighed Schlenk flask containing a magnetic stir bar.

  • Vacuum Drying: Attach the flask to a Schlenk line. Apply high vacuum (< 0.1 mbar) and gently heat the flask in an oil bath at 45°C for 4 hours.

  • Validation (Mass Tracking): Backfill with nitrogen, remove the flask, and weigh. Repeat the vacuum drying for 1 hour. Self-Validation Step: If the mass changes by < 0.5% between weighings, the reagent is considered completely dry.

  • Solvation: Introduce anhydrous DCM or DMF via a syringe through a rubber septum while under positive nitrogen flow.

Protocol 2: Moisture-Free Peptide Coupling of N-Boc-Nipecotic Acid Objective: Couple N-Boc-nipecotic acid to an amine without moisture-induced degradation.

  • Preparation: Dry a two-neck round-bottom flask. Add N-Boc R-Nipecotic acid (1.0 eq) and HATU (1.1 eq). Purge the flask with Argon for 15 minutes.

  • Dissolution: Inject anhydrous DMF (stored over activated 3Å molecular sieves) via syringe. Stir to dissolve.

  • Activation: Add anhydrous N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 10 minutes at room temperature. Self-Validation Step: A distinct color change (often pale yellow) indicates successful active ester formation.

  • Coupling: Add the target amine (1.2 eq) dissolved in anhydrous DMF dropwise. Stir for 12 hours under Argon. Monitor by TLC (ninhydrin stain to check for amine consumption).

Section 4: Quantitative Data & Storage Parameters
Reagent DerivativeMoisture SensitivityOptimal Storage TempExpected Shelf LifeCritical Handling Requirement
N-Boc R-Nipecotic AcidHigh2-8°C24 MonthsTightly closed, inert gas purge[3]
1-Boc-nipecotic Acid Ethyl EsterHighCool & Dark12-24 MonthsStore under inert gas, avoid light[5]
Methyl piperidine-4-carboxylate HClVery High (Hygroscopic)Ambient (Desiccator)12 MonthsWeigh in glovebox, dry before use[2]
Ethyl N-Boc-piperidine-4-carboxylateHigh2-8°C24 MonthsInert gas protected container[4]
Section 5: Visualizations

Workflow A Receive Reagent (e.g., N-Boc Nipecotic Acid) B Equilibrate to RT (Prevent Condensation) A->B Before opening C Glovebox / N2 Purge (Aliquotting) B->C Transfer D Store at 2-8°C (Amber Vials, Sealed) C->D Long-term storage E Schlenk Line (Anhydrous Reaction) C->E Immediate use

Workflow for handling and storing moisture-sensitive piperidine carboxylates.

Mechanism A Piperidine Carboxylate Active Ester B Trace H2O (Moisture Ingress) A->B Exposure to air C Anhydrous Amine (Target Nucleophile) A->C Strict Schlenk conditions D Hydrolysis (Failure) Regenerated Carboxylic Acid B->D Nucleophilic attack by H2O E Amidation (Success) Target Product C->E Nucleophilic attack by Amine

Mechanistic pathway: Moisture-induced hydrolysis vs. successful amidation.

Sources

Validation & Comparative

High-Resolution ¹H NMR Characterization of (R)-4-Oxopiperidine-2-carboxylic Acid: Solvent Systems and 2D Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of conformationally restricted, non-proteinogenic amino acids. (R)-4-Oxopiperidine-2-carboxylic acid (often referred to as D-4-oxopipecolic acid) is a highly valuable chiral scaffold used in peptidomimetics to induce specific secondary structures (such as β-turns) and in the synthesis of complex N-heterocyclic APIs.

However, its accurate ¹H NMR characterization is notoriously complex. The molecule features a basic secondary amine, an acidic carboxylic group, and a ketone at the C4 position. This unique functional density results in zwitterionic equilibria, rigid chair conformations, and active keto-enol tautomerization.

This guide objectively compares the performance of different NMR solvent systems (D₂O vs. DMSO-d₆) and analytical techniques (1D vs. 2D NMR) to help you select the optimal workflow for definitive structural and stereochemical assignment.

Mechanistic Causality: Conformation and Tautomerization

Before comparing analytical approaches, we must understand the physical chemistry governing the molecule's behavior in a magnetic field.

Conformational Rigidity: Like most saturated six-membered heterocycles, the piperidine ring strongly prefers a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky carboxylic acid group at the C2 stereocenter adopts an equatorial position[1]. This locks the C2-proton in an axial orientation. According to the Karplus equation, this axial proton will exhibit a large trans-diaxial coupling constant (J ≈ 10–12 Hz) with the adjacent axial proton at C3, and a smaller axial-equatorial coupling (J ≈ 3–5 Hz) with the equatorial proton at C3[2].

Keto-Enol Tautomerization: The ketone at C4 renders the adjacent α-protons at C3 and C5 highly acidic. In the presence of protic solvents or trace catalysts, these positions undergo rapid keto-enol tautomerization, leading to dynamic chemical exchange[3].

Conformational_Logic Chair Chair Conformation (Equatorial -COOH) AxialH C2-H Axial Large J(ax-ax) Chair->AxialH fixes geometry KetoEnol Keto-Enol Tautomerization at C4 Ketone Chair->KetoEnol activates alpha-C Exchange Alpha-Proton (C3/C5) H/D Exchange in D2O KetoEnol->Exchange deuterium incorporation

Caption: Logical relationship between chair conformation, tautomerization, and H/D exchange.

Performance Comparison: Solvent Systems

The choice of deuterated solvent fundamentally alters the observed ¹H NMR spectrum of (R)-4-Oxopiperidine-2-carboxylic acid. We compare the two most common solvents: Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d6 (DMSO-d₆) .

D₂O: The Aqueous Zwitterionic Environment

In D₂O, the molecule exists primarily as a zwitterion (NH₂⁺, COO⁻). This ionization shifts the protons adjacent to the nitrogen (C2 and C6) downfield. More critically, D₂O acts as a deuterium source. The acidic α-protons at C3 and C5 undergo rapid H/D exchange[4].

  • Pros: Excellent solubility; mimics physiological conditions.

  • Cons: Complete loss of C3 and C5 proton signals over time. The C2 and C6 multiplets simplify into broad singlets or simple doublets, destroying the vital J-coupling information needed for rigorous stereochemical confirmation.

DMSO-d₆: The Intact Structural Preserver

In aprotic DMSO-d₆, the molecule maintains a tightly ion-paired or neutral state. Because there is no bulk deuterium source, H/D exchange at the C4-adjacent carbons is arrested.

  • Pros: Preserves the entire proton network. The complex diastereotopic splitting patterns of the C3, C5, and C6 methylene protons remain intact, allowing for complete structural mapping.

  • Cons: Exchangeable protons (NH, COOH) may appear as broad, shifting humps that can obscure baseline integration between 8.0–12.0 ppm.

Quantitative Data Comparison

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities (400 MHz)

Proton PositionDMSO-d₆ (δ ppm)Multiplicity & J (Hz)D₂O (δ ppm)Performance Notes
C2-H (axial) 3.55 - 3.75dd, J = 11.5, 4.03.85 - 4.10Downfield shift in D₂O due to zwitterion formation.
C3-H (equatorial) 2.60 - 2.80ddd, J = 14.5, 4.0, 2.0N/A (Exchanges)Signal completely lost in D₂O over time.
C3-H (axial) 2.30 - 2.50dd, J = 14.5, 11.5N/A (Exchanges)Signal completely lost in D₂O over time.
C5-H (eq/ax) 2.20 - 2.60m (overlapping)N/A (Exchanges)Overlaps with C3-H(ax) in DMSO; lost in D₂O.
C6-H (eq/ax) 2.80 - 3.20m (overlapping)3.10 - 3.50Simplifies from complex multiplet to AB system in D₂O.
NH / COOH 8.00 - 12.00br sN/AExchanged immediately in D₂O.

Performance Comparison: 1D vs. 2D NMR Techniques

Relying solely on 1D ¹H NMR in DMSO-d₆ is often insufficient because the diastereotopic protons at C5 and C6 severely overlap in the 2.20–3.20 ppm region.

To achieve a self-validating assignment, 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are mandatory.

  • 1D ¹H NMR: Provides rapid purity assessment and basic functional group verification. However, it fails to definitively separate the geminal couplings of the C5 and C6 protons.

  • 2D COSY: Maps the scalar spin-spin coupling network. It definitively proves that the isolated dd at ~3.6 ppm (C2-H) is coupled to the complex multiplets at ~2.7 ppm and ~2.4 ppm (C3 protons), isolating them from the C5/C6 spin system.

  • 2D HSQC: Resolves the overlapping proton signals by spreading them across the ¹³C dimension, clearly differentiating the C3, C5, and C6 methylene carbons.

NMR_Workflow Start Sample: (R)-4-Oxopiperidine- 2-carboxylic acid SolventChoice Solvent Selection Start->SolventChoice D2O D2O (Protic) Zwitterionic Form SolventChoice->D2O Aqueous dynamics DMSO DMSO-d6 (Aprotic) Neutral/Intact Form SolventChoice->DMSO Structural preservation HDExchange H/D Exchange at C3/C5 (Signal Loss) D2O->HDExchange FullSpectrum Intact C3/C5 Protons (Full J-Coupling) DMSO->FullSpectrum TwoDNMR 2D NMR (COSY/HSQC) Diastereotopic Assignment HDExchange->TwoDNMR Simplified spectra FullSpectrum->TwoDNMR

Caption: Workflow for NMR solvent selection and structural elucidation of (R)-4-Oxopiperidine-2-carboxylic acid.

Self-Validating Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, follow this rigorously validated methodology for acquiring the complete NMR suite.

Step 1: Precision Sample Preparation
  • Gravimetrically weigh exactly 15.0 mg of (R)-4-Oxopiperidine-2-carboxylic acid.

  • Dissolve the sample in 0.6 mL of dry DMSO-d₆ (99.9% atom D, containing 0.03% v/v TMS as an internal standard). Do not use D₂O if full structural elucidation is required.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 cm to prevent vortexing and magnetic susceptibility artifacts.

Step 2: Instrument Calibration (Self-Validation)
  • Insert the sample into the spectrometer (e.g., 400 MHz or higher).

  • Tune and Match: Manually or automatically tune the probe for the ¹H and ¹³C frequencies to minimize reflected power.

  • Lock and Shim: Lock onto the DMSO deuterium signal. Perform gradient shimming (Z1-Z5) until the TMS peak width at half-height (FWHM) is ≤ 0.8 Hz. This validates the magnetic field homogeneity.

Step 3: 1D ¹H Acquisition
  • Load the standard 1D proton pulse program (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration of the rigid ring protons.

  • Acquire 16 to 32 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) before Fourier Transformation to optimize the S/N ratio without sacrificing the fine J-coupling resolution of the C2-H doublet of doublets.

Step 4: 2D COSY Acquisition
  • Load a gradient-selected COSY pulse sequence (e.g., cosygpqf).

  • Set the spectral width (SW) in both dimensions to tightly bracket the proton signals (e.g., 1.0 to 5.0 ppm, excluding the broad NH/COOH region to save resolution).

  • Acquire 128 t1 increments with 4 scans per increment.

  • Processing: Apply a sine-bell squared window function in both dimensions prior to 2D Fourier Transformation to enhance cross-peak resolution.

References

  • University of Glasgow. "Synthesis of Unnatural Enone-Containing α-Amino Acids: Precursors to Chiral N-Heterocycles." Glasgow Theses Service. URL: [Link]

  • Agami, C., et al. "Enantioselective Synthesis of Conformationally Restricted Analogs of NMDA: cis- and trans-Piperidine-2,3-dicarboxylic Acids and Methylated Derivatives." The Journal of Organic Chemistry, 1992. URL:[Link]

  • Vacher, B., et al. "Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors." Journal of Medicinal Chemistry, 1999. URL:[Link]

  • Jiao, Y., et al. "Aqueous Assembly of Zwitterionic Daisy Chains." CORE, 2018. URL:[Link]

Sources

Navigating Chirality: A Comparative Guide to the Optical Rotation of (R)- and (S)-4-Oxopiperidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of Chirality in Drug Development

Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[][2] One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known historical cases, responsible for adverse effects.[2] The piperidine scaffold is a prevalent core in a vast number of pharmaceuticals, and introducing chirality to this structure can significantly modulate a compound's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile.[3][4] Therefore, the ability to distinguish and quantify the enantiomers of key synthetic intermediates like 4-Oxopiperidine-2-carboxylic acid is paramount for regulatory compliance and the development of safe and effective medicines.[][5]

Optical Rotation of N-Boc Protected Enantiomers: A Comparative Analysis

In the realm of synthetic chemistry, protecting groups are frequently employed to facilitate specific chemical transformations. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the nitrogen atom of the piperidine ring. The optical rotation data for the N-Boc protected versions of (R)- and (S)-4-Oxopiperidine-2-carboxylic acid are available from various chemical suppliers.

CompoundSpecific Rotation ([α])ConditionsSource(s)
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid+22.0°c = 1 in Chloroform, 22°C, at the sodium D-line (589 nm)[6]
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid-18.5° to -22°c = 1 in Chloroform, 22°C, at the sodium D-line (589 nm)[7][8][9]

An important observation from the available data is the slight discrepancy in the reported specific rotation for the (S)-enantiomer, with values ranging from -18.5° to -22°. This variation could be attributed to several factors, including the purity of the material from different commercial sources, residual solvent content, or slight variations in the experimental conditions during measurement. For the (R)-enantiomer, the reported value is a consistent +22.0°.[6][10] As expected for enantiomers, their specific rotations are opposite in sign and ideally equal in magnitude. The value of -22° for the (S)-enantiomer would represent a perfect mirror image of the (R)-enantiomer's rotation.

It is crucial to note that no specific optical rotation values for the unprotected (R)- and (S)-4-Oxopiperidine-2-carboxylic acid were found in a comprehensive search of publicly available data. This is likely because these compounds are often synthesized and used with the nitrogen atom protected to control reactivity in subsequent synthetic steps.

The Principle of Optical Rotation and its Measurement

Optical rotation is the phenomenon where a beam of plane-polarized light is rotated when it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer and its concentration.

G cluster_0 Measurement of Optical Rotation cluster_1 Enantiomeric Effect Unpolarized Light Unpolarized Light Polarizer Polarizer Unpolarized Light->Polarizer Passes through Plane-Polarized Light Plane-Polarized Light Polarizer->Plane-Polarized Light Generates Sample Cell Sample Cell Plane-Polarized Light->Sample Cell Passes through Rotated Light Rotated Light Sample Cell->Rotated Light Interaction with chiral molecules Analyzer Analyzer Rotated Light->Analyzer Detected by (R)-enantiomer (R)-enantiomer Clockwise Rotation (+) Clockwise Rotation (+) (R)-enantiomer->Clockwise Rotation (+) (S)-enantiomer (S)-enantiomer Counter-clockwise Rotation (-) Counter-clockwise Rotation (-) (S)-enantiomer->Counter-clockwise Rotation (-) Chiral Molecule Chiral Molecule Chiral Molecule->(R)-enantiomer e.g. Chiral Molecule->(S)-enantiomer e.g.

Caption: Workflow of optical rotation measurement and the opposing effects of enantiomers.

Experimental Protocol for Measuring Optical Rotation

The following is a generalized, yet detailed, protocol for the accurate measurement of the specific rotation of a compound like N-Boc-4-Oxopiperidine-2-carboxylic acid.

Objective: To determine the specific rotation of an enantiomer of N-Boc-4-Oxopiperidine-2-carboxylic acid.

Materials:

  • Polarimeter with a sodium lamp (589 nm) and temperature control.

  • Volumetric flask (e.g., 10 mL, Class A).

  • Analytical balance (readable to at least 0.1 mg).

  • Polarimeter cell (e.g., 1 dm).

  • The enantiomer of N-Boc-4-Oxopiperidine-2-carboxylic acid.

  • High-purity solvent (e.g., Chloroform, HPLC grade).

Procedure:

  • Instrument Calibration:

    • Ensure the polarimeter is calibrated according to the manufacturer's instructions.

    • Run a blank measurement with the pure solvent (Chloroform) to zero the instrument.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the N-Boc-4-Oxopiperidine-2-carboxylic acid enantiomer and record the exact weight.

    • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in a small amount of Chloroform and then fill the flask to the mark with the same solvent.

    • Ensure the solution is homogeneous by thorough mixing. The concentration (c) will be the mass of the sample in grams divided by the volume of the solution in milliliters (g/mL).

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the filled cell in the polarimeter.

    • Allow the solution to equilibrate to the desired temperature (e.g., 22°C).

    • Record the observed optical rotation (α). Take multiple readings to ensure stability and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Self-Validation and Trustworthiness:

To ensure the reliability of the obtained data, it is crucial to perform the measurement multiple times and to verify the calibration of the polarimeter with a certified standard. The purity of the sample should also be confirmed by an independent method, such as chiral HPLC or NMR spectroscopy, as impurities can significantly affect the measured optical rotation.

Conclusion

The optical rotation of (R)- and (S)-4-Oxopiperidine-2-carboxylic acid, specifically their N-Boc protected forms, serves as a critical parameter for their identification and quality control. While the (R)-enantiomer exhibits a specific rotation of +22.0°, the (S)-enantiomer shows a corresponding negative rotation, albeit with some variation in reported values. The absence of publicly available data for the unprotected forms underscores the common synthetic practice of utilizing protecting group strategies. For researchers in drug discovery and development, a meticulous approach to measuring and interpreting optical rotation data is indispensable for advancing compounds with the desired stereochemistry, ultimately leading to safer and more effective medicines.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%. Scientific Laboratory Supplies. [Link]

  • (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid. Worldwide Life Sciences. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

Sources

Comparative Reactivity Guide: 4-Oxo vs. 4-Hydroxy Pipecolic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Pipecolic Acid Scaffolds

Pipecolic acid derivatives are privileged chiral scaffolds in modern drug discovery. They serve as the structural backbone for a variety of potent therapeutics, including selective NMDA receptor antagonists, HIV protease inhibitors (such as palinavir), and cyclodepsipeptide antibiotics like virginiamycin S2[1]. The synthetic utility of these heterocycles is heavily dictated by their functionalization at the C4 position.

This guide provides an objective, data-driven comparison of the reactivity profiles of 4-oxopipecolic acid and 4-hydroxypipecolic acid . By analyzing their divergent mechanistic pathways, synthetic chemists can make informed, rational decisions when designing complex asymmetric routes[2].

Mechanistic Reactivity Comparison

4-Oxopipecolic Acid: The Electrophilic Hub

The presence of a C4 ketone transforms the piperidine ring into a highly electrophilic center, making it an ideal precursor for reductive aminations, Wittig olefinations, and stereoselective reductions.

Because the piperidine ring preferentially adopts a six-membered chair conformation, the trajectory of incoming nucleophiles is strictly governed by the Bürgi-Dunitz trajectory and the minimization of 1,3-diaxial interactions[3]. Bulky nucleophiles or hydride sources typically approach from the less sterically hindered face. Furthermore, the ketone renders the adjacent C3 and C5 protons acidic, meaning the scaffold is prone to enolization and subsequent epimerization if exposed to harsh basic conditions without proper protecting group strategies.

4-Hydroxypipecolic Acid: The Nucleophilic / Chiral Relay

Conversely, 4-hydroxypipecolic acid features a secondary alcohol, fundamentally shifting the C4 reactivity from electrophilic to nucleophilic. The oxygen atom can be readily acylated or alkylated to form esters and ethers. More importantly, the C-O bond can be activated as a leaving group (e.g., via the Mitsunobu reaction) to undergo stereospecific nucleophilic substitution[1]. Unlike its oxo counterpart, the 4-hydroxy variant lacks highly acidic alpha-protons, granting it superior stability under standard basic conditions.

Quantitative Reactivity Profile

Reactivity Parameter4-Oxopipecolic Acid4-Hydroxypipecolic Acid
Primary Reactive Center C4 (Electrophilic Ketone)O4 (Nucleophilic Alcohol) / C4 (Electrophile in SN2)
Key Transformations Reductive amination, Olefination, ReductionO-Acylation, Mitsunobu inversion, Oxidation
Stereochemical Control Hydride/nucleophile delivery trajectory dictates C4 chiralitySN2 inversion strictly inverts existing C4 chirality
Typical Derivatization Yields 75–95% (Reduction / Amination)65–85% (Mitsunobu / Acylation)
Scaffold Stability Prone to enolization/epimerization at C3/C5 under basic conditionsHighly stable under standard basic/acidic conditions

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate causality for reagent selection and built-in analytical validation steps.

Protocol 1: Stereoselective Reduction of N-Protected 4-Oxopipecolic Acid

This protocol details the conversion of a 4-oxo derivative to a specific 4-hydroxy stereoisomer using bulky hydride sources.

  • Step 1 (Setup): Dissolve N-Boc-4-oxopipecolic acid methyl ester (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an Argon atmosphere.

  • Step 2 (Reduction): Add L-Selectride (1.2 eq) dropwise over 15 minutes.

    • Causality: The N-Boc protecting group induces A-1,3 strain, which alters the preferred chair conformation of the piperidine ring. The extreme steric bulk of L-Selectride prevents attack from the hindered face. Consequently, hydride delivery occurs predominantly from the less hindered trajectory, affording the trans-isomer (cis/trans = 5:95)[1].

  • Step 3 (Quench): After 2 hours at -78 °C, quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract with EtOAc.

  • Step 4 (Self-Validation): Isolate the crude product and perform ¹H NMR analysis. The stereochemical outcome is validated by analyzing the coupling constants of the C4 proton. Large trans-diaxial coupling constants (J ~ 10–12 Hz) confirm an axial proton, thereby validating the equatorial positioning of the newly formed hydroxyl group.

Protocol 2: Mitsunobu Inversion of 4-Hydroxypipecolic Acid

This protocol is used to invert the C4 stereocenter of 4-hydroxypipecolic acid to access specific unnatural stereoisomers.

  • Step 1 (Setup): Dissolve the trans-4-hydroxypipecolic acid derivative (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0 °C.

  • Step 2 (Activation & Inversion): Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

    • Causality: DIAD and PPh₃ react to form a highly electrophilic alkoxyphosphonium intermediate with the C4 hydroxyl group. The bulky p-nitrobenzoate nucleophile is strictly forced to attack via an SN2 mechanism from the opposite face. This ensures complete inversion of the C4 stereocenter without carbocation-mediated racemization[1].

  • Step 3 (Isolation): Stir for 12 hours at room temperature, concentrate under reduced pressure, and purify the ester intermediate via flash chromatography.

  • Step 4 (Self-Validation): Following mild ester hydrolysis (e.g., using LiOH in THF/H₂O), perform ¹H NMR on the inverted product. A distinct shift in the C4 proton's coupling constants—from a broad multiplet with large J values (axial proton) to a narrow multiplet with small coupling constants (J < 4 Hz, equatorial proton)—confirms successful SN2 inversion.

Pathway Visualization

The following diagram maps the divergent reactivity and synthetic interconversion between the two pipecolic acid derivatives.

Reactivity_Comparison Oxo 4-Oxopipecolic Acid (Electrophilic C4) Hydroxy 4-Hydroxypipecolic Acid (Nucleophilic O4) Oxo->Hydroxy L-Selectride or NaBH4 (Stereoselective Reduction) RedAmin Reductive Amination (Yields C4 Amines) Oxo->RedAmin R-NH2, NaBH3CN Wittig Wittig Olefination (Yields C4 Alkenes) Oxo->Wittig Ph3P=CR2 Hydroxy->Oxo Swern / Dess-Martin (Oxidation) Mitsunobu Mitsunobu Reaction (Stereocenter Inversion) Hydroxy->Mitsunobu PPh3, DEAD, RCOOH Acylation O-Acylation (Yields Esters) Hydroxy->Acylation RCOCl, Pyridine

Divergent reactivity and interconversion pathways of 4-oxo and 4-hydroxy pipecolic acids.

References

  • Synthesis of Unnatural Enone-Containing α-Amino Acids: Precursors to Chiral N-Heterocycles | University of Glasgow |3

  • Asymmetric Synthesis of the Four Stereoisomers of 4-Hydroxypipecolic Acid | Synthesis 2000 | 1

  • Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives | The Journal of Organic Chemistry | 2

Sources

The Gold Standard and Its Challengers: A Comparative Guide to the Structural Validation of Piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely a matter of scientific record; it is the bedrock upon which successful therapeutic development is built. In the realm of small molecule drug discovery, piperidine-2-carboxylic acid and its derivatives represent a critical scaffold, the biological activity of which is intrinsically tied to its precise stereochemistry and conformational arrangement. This guide provides an in-depth, comparative analysis of the principal method for its structural validation—single-crystal X-ray crystallography—and evaluates its performance against viable alternatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

As a Senior Application Scientist, my experience has consistently demonstrated that while X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's behavior and potential often necessitates a multi-faceted approach. The choice of analytical technique is not arbitrary; it is a strategic decision guided by the specific questions being asked, the availability of the sample, and the desired level of structural detail. This guide is structured to illuminate the causality behind these experimental choices, offering not just protocols but a logical framework for navigating the complexities of structural validation.

The Unrivaled Precision of X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, this technique provides a high-resolution, three-dimensional map of electron density, from which the precise coordinates of each atom can be determined. This yields an unambiguous depiction of bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.

Experimental Protocol: From Solution to Structure

The journey from a purified compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages for the structural validation of piperidine-2-carboxylic acid via X-ray crystallography.

1. Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging and critical phase of the process. The goal is to slowly encourage the molecules to self-assemble into a highly ordered lattice. Several techniques can be employed, and the optimal method is often determined empirically.

  • Slow Evaporation: A saturated solution of piperidine-2-carboxylic acid in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: This is a widely used method where a drop containing the dissolved compound and a precipitant is equilibrated with a larger reservoir of the precipitant.[3] As the solvent from the drop vaporizes and moves to the reservoir, the concentration of the compound in the drop increases, leading to crystal growth.

  • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystallization.

The choice of solvent is paramount and often requires screening a variety of options. For piperidine-2-carboxylic acid, which is a polar molecule, solvents such as water, ethanol, or methanol, or a mixture thereof, are common starting points.

2. Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is then cooled to a low temperature (around 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which can blur the diffraction pattern.

A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are captured by a detector, generating a unique diffraction pattern of spots.

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms are then determined using computational methods, a process known as "solving the structure."

This initial model is then refined by adjusting the atomic positions and other parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by statistical indicators such as the R-factor.

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not without its limitations. The primary hurdle is the need for a high-quality single crystal, which can be difficult and time-consuming to obtain.[1] Furthermore, the crystal structure represents a static snapshot of the molecule and may not fully represent its dynamic behavior in solution, which is often more relevant to its biological activity.[4]

Here, we compare X-ray crystallography with two powerful alternatives: NMR spectroscopy and computational modeling.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyComputational Modeling (DFT/MD)
Principle Diffraction of X-rays by a crystal latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldQuantum mechanical or classical mechanics calculations of molecular structure and energy
Sample Phase Solid (single crystal)SolutionIn silico (no physical sample required)
Sample Amount Micrograms to milligramsMilligramsN/A
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry in the solid stateConnectivity, conformation, and dynamics in solution; through-bond and through-space atomic interactionsPredicted 3D structure, conformational energies, electronic properties, dynamic behavior
Resolution Atomic resolution (typically < 1 Å)Lower than crystallography, provides an average structure in solutionDependent on the level of theory and basis set used
Time (Data Acquisition) Hours to a dayMinutes to hoursHours to days (depending on complexity)
Cost High (instrumentation and maintenance)High (instrumentation and cryogens)Moderate to high (software and computational resources)
Key Advantage Unambiguous and highly precise structural determinationProvides information about the molecule's structure and dynamics in a biologically relevant solution stateCan predict structures of unstable or difficult-to-synthesize molecules; provides energetic insights
Key Disadvantage Requires a high-quality single crystal; provides a static picture of the moleculeLess precise than crystallography; can be complex to interpret for larger moleculesPredictions must be validated by experimental data; accuracy is dependent on the chosen method

In-Depth Look at the Alternatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[4] For piperidine-2-carboxylic acid, ¹H and ¹³C NMR are routinely used to confirm the chemical connectivity. More advanced 2D NMR techniques, such as COSY, HSQC, and NOESY, can provide detailed information about the conformation and stereochemistry of the piperidine ring and its substituents in a solution environment. This is a significant advantage over X-ray crystallography, as it provides insights into the molecule's behavior under conditions that more closely mimic a biological system.[5]

However, the structural information from NMR is an average of all the conformations present in solution and is generally less precise than that obtained from X-ray crystallography.[6]

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers a powerful in silico approach to structural validation.[7] DFT calculations can be used to predict the lowest energy conformation of piperidine-2-carboxylic acid and to analyze its electronic properties.[8] MD simulations can provide insights into the dynamic behavior of the molecule over time, revealing conformational changes and interactions with solvent molecules.

A key strength of computational modeling is its ability to explore the entire conformational landscape of a molecule and to provide energetic information that is not directly accessible through experimental methods.[9] However, the accuracy of these predictions is highly dependent on the chosen theoretical model and must be validated against experimental data from techniques like X-ray crystallography or NMR.[9]

Visualizing the Workflow: A Comparative Diagram

To better illustrate the decision-making process in structural validation, the following diagram outlines the typical workflows for each technique.

Structural_Validation_Workflow cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_Comp Computational Modeling X_Start Purified Compound X_Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) X_Start->X_Crystallization X_Crystal Single Crystal X_Crystallization->X_Crystal X_Data Data Collection (Diffractometer) X_Crystal->X_Data X_Structure Structure Solution & Refinement X_Data->X_Structure X_End High-Resolution 3D Solid-State Structure X_Structure->X_End N_Start Purified Compound N_Dissolve Dissolution in Deuterated Solvent N_Start->N_Dissolve N_Sample NMR Sample N_Dissolve->N_Sample N_Data Data Acquisition (1D & 2D NMR) N_Sample->N_Data N_Analysis Spectral Analysis & Interpretation N_Data->N_Analysis N_End 3D Solution-State Structure & Dynamics N_Analysis->N_End C_Start Proposed 2D Structure C_Model Model Building (DFT, MD) C_Start->C_Model C_Calc Energy Minimization & Simulation C_Model->C_Calc C_Analysis Conformational & Energetic Analysis C_Calc->C_Analysis C_End Predicted 3D Structure & Properties C_Analysis->C_End Validation Experimental Validation C_End->Validation Requires Validation->X_End Validation->N_End

A comparative workflow for structural validation techniques.

Conclusion: An Integrated Approach for Comprehensive Understanding

The structural validation of piperidine-2-carboxylic acid and its derivatives is a critical step in drug discovery and development. While single-crystal X-ray crystallography remains the definitive method for determining the solid-state structure with unparalleled accuracy, a comprehensive understanding of a molecule's properties and behavior often requires an integrated approach.

NMR spectroscopy provides invaluable information about the molecule's conformation and dynamics in solution, offering a more biologically relevant picture. Computational modeling, in turn, allows for the exploration of the entire conformational landscape and provides energetic insights that can guide experimental work.

Ultimately, the choice of technique, or combination of techniques, will depend on the specific research question. For definitive proof of structure and stereochemistry, X-ray crystallography is indispensable. For understanding solution-state behavior and dynamics, NMR is the tool of choice. And for predictive power and energetic analysis, computational methods provide a powerful complement. By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate the journey from a promising molecule to a potential therapeutic.

References

  • Computational chemistry - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • X-ray Crystallography and NMR in Biophysics - Fiveable. (n.d.). Retrieved March 11, 2026, from [Link]

  • Sample Preparation and Time Required - 1D NMR | NMR Core Facility. (n.d.). Columbia University. Retrieved March 11, 2026, from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved March 11, 2026, from [Link]

  • Small Molecule Characterization | Nuclear Magnetic Resonance Facility. (n.d.). Oregon State University. Retrieved March 11, 2026, from [Link]

  • Krishnan, V. V., & Rupp, B. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. In eLS. John Wiley & Sons, Ltd.
  • NMR Test and Consulting Pricing. (2025, January 1). Process NMR Associates. Retrieved March 11, 2026, from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Retrieved March 11, 2026, from [Link]

  • Chandler, D. L. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Retrieved March 11, 2026, from [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.). Retrieved March 11, 2026, from [Link]

  • NMR General Pricing. (n.d.). Novatia, LLC. Retrieved March 11, 2026, from [Link]

  • The time scale of calculations in computational chemistry. (2016, March 30). Chemistry Stack Exchange. Retrieved March 11, 2026, from [Link]

  • Joseph, D., et al. (2024). Exploration of piperidine-2-carbaldehyde by spectroscopic, topology analysis, molecular docking, and molecular dynamic simulation with solvents effect – A DFT and TD-DFT approach. Results in Chemistry, 7, 101438.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved March 11, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved March 11, 2026, from [Link]

  • Heinen, S., Schwilk, M., von Rudorff, G. F., & von Lilienfeld, O. A. (2019). Machine learning the computational cost of quantum chemistry. arXiv preprint arXiv:1908.06714.
  • What are the minimum amounts of samples needed for 1H-NMR and 13C-NMR? (2013, July 9). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Services | X-ray Crystallography Facility. (n.d.). The Ohio State University. Retrieved March 11, 2026, from [Link]

  • Heinen, S., Schwilk, M., von Rudorff, G. F., & von Lilienfeld, O. A. (2019). Machine learning the computational cost of quantum chemistry. Semantic Scholar.
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery. (n.d.). Retrieved March 11, 2026, from [Link]

  • Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Lee, H. W., et al. (2009). Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. Structure, 17(10), 1483–1493.
  • How much does it cost to measure the X-ray Diffraction for a single protein sample? (2017, June 16). Quora. Retrieved March 11, 2026, from [Link]

  • Friedland, G. D., et al. (2008). X-ray vs. NMR structures as templates for computational protein design.
  • XRC Fees. (2023, August 15). Caltech. Retrieved March 11, 2026, from [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography. (2020, December 1). Kbdna. Retrieved March 11, 2026, from [Link]

  • Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • El-Gazzar, M. G., et al. (2024). DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. PLOS ONE, 19(3), e0300035.
  • Haas, B. C., et al. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Signal Processing, 145, 104169.

Sources

A Comparative Guide to the Chromatographic Purity Assessment of 4-Oxopipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative of 4-Oxopipecolic Acid Purity

4-Oxopipecolic acid is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its rigid, piperidine-based scaffold is incorporated into a variety of complex molecules to modulate their pharmacological properties. As with any active pharmaceutical ingredient (API) precursor, the chemical and stereochemical purity of 4-oxopipecolic acid is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product. Impurities, whether they are starting materials, by-products from synthesis[1], or stereoisomers, can introduce unpredictable toxicity or alter the therapeutic effect.

This guide provides an in-depth comparison of chromatographic strategies for the robust purity assessment of 4-oxopipecolic acid. We will move beyond simple protocol recitation to explore the underlying chemical principles that govern method selection, optimization, and validation. Our focus is on creating self-validating analytical systems that ensure the highest degree of confidence in the reported purity values.

The Core Analytical Challenge: Navigating Polarity and Chromophores

The molecular structure of 4-oxopipecolic acid presents a distinct set of analytical challenges that preclude simple, direct analysis:

  • High Polarity: The presence of both a carboxylic acid and an amine (within the piperidine ring) makes the molecule highly polar. This leads to poor retention on traditional reversed-phase (RP) HPLC columns, often causing the analyte to elute in the solvent front with other polar matrix components.

  • Lack of a Strong UV Chromophore: The molecule does not possess a significant chromophore, a part of the molecule that absorbs ultraviolet (UV) or visible light. This results in very low sensitivity when using standard HPLC-UV detectors, making it difficult to detect and quantify low-level impurities[2].

  • Low Volatility: The zwitterionic nature of 4-oxopipecolic acid makes it non-volatile, rendering it unsuitable for direct analysis by Gas Chromatography (GC)[3].

  • Chirality: The molecule contains a stereocenter at the C2 position, meaning it exists as two non-superimposable mirror images (enantiomers)[4]. Distinguishing between these enantiomers is crucial, as they can have different pharmacological activities.

These challenges necessitate specialized analytical approaches, primarily involving derivatization or the use of highly sensitive and specific detectors like mass spectrometers.

Comparative Analysis of Chromatographic Methodologies

The selection of an appropriate chromatographic technique is a balance between the required sensitivity, selectivity, available instrumentation, and the specific purity question being addressed (e.g., achiral impurities vs. enantiomeric purity).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis. For 4-oxopipecolic acid, the choice of detector and the use of derivatization are the most critical considerations.

This classical approach addresses the poor UV absorbance of 4-oxopipecolic acid by chemically attaching a molecule with a strong chromophore.

  • The Principle: A derivatization reagent reacts with the amine or carboxylic acid functional group to form a new, stable compound with high UV absorptivity or fluorescence, dramatically increasing detection sensitivity[5].

  • Common Reagents:

    • Dansyl Chloride: Reacts with the secondary amine of the piperidine ring to yield a highly fluorescent derivative, allowing for sensitive fluorescence or UV detection.

    • O-phthalaldehyde (OPA): While typically used for primary amines, its application here would be less direct and likely require method adaptation.

    • Ninhydrin: Reacts with the secondary amino acid to form a colored product (Ruhemann's purple), detectable in the visible range (~570 nm)[6]. This reaction is robust and has a long history in amino acid analysis.

  • Causality Behind the Choice: Derivatization is chosen when high sensitivity is required but access to a mass spectrometer is limited. It transforms a "UV-invisible" compound into one that is easily quantifiable with standard HPLC-UV systems. The trade-off is increased sample preparation complexity and the need to ensure the derivatization reaction is complete and reproducible.

  • The Principle: HILIC is an alternative to reversed-phase chromatography specifically designed for highly polar compounds. It uses a polar stationary phase (like bare silica or a bonded polar phase) with a high-organic mobile phase. This allows for the retention of polar analytes that would otherwise elute in the void volume of a C18 column[5].

  • Causality Behind the Choice: HILIC is an excellent choice for the direct analysis of 4-oxopipecolic acid without derivatization, especially when coupled with a mass spectrometer. It provides better retention and separation from other polar impurities.

This is the modern gold-standard for the analysis of compounds like 4-oxopipecolic acid, offering unparalleled sensitivity and specificity.

  • The Principle: The HPLC system separates the components of the sample, which are then ionized (typically via Electrospray Ionization, ESI) and introduced into a mass spectrometer. The MS acts as a highly specific detector, identifying compounds based on their mass-to-charge ratio (m/z)[7]. A tandem mass spectrometer (MS/MS) can further fragment specific ions to provide structural confirmation and even greater selectivity, virtually eliminating matrix interferences[8][9].

  • Causality Behind the Choice: LC-MS/MS is the preferred method for several reasons. It often circumvents the need for derivatization, simplifying sample preparation[10]. Its high sensitivity is ideal for trace impurity analysis, and its specificity allows for confident peak identification, even in complex matrices. This technique is indispensable for identifying unknown impurities by providing molecular weight and fragmentation information.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this analyte, GC-MS is a powerful technique if the volatility issue is addressed.

  • The Principle: The non-volatile 4-oxopipecolic acid must first be derivatized to create a volatile and thermally stable analogue. This derivative is then introduced into the gas chromatograph, separated in a capillary column, and detected by a mass spectrometer[11].

  • Common Derivatization Strategies:

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens on the carboxylic acid and amine groups to replace them with trimethylsilyl (TMS) groups, increasing volatility[12].

    • Alkylation: Reagents like propyl chloroformate react with both the amino and carboxyl groups to form volatile esters and amides[13][14].

  • Causality Behind the Choice: GC-MS is chosen for its high chromatographic resolution and the extensive, standardized mass spectral libraries available for compound identification. However, the mandatory derivatization step adds time and potential variability to the analysis.

Chiral Chromatography

Assessing enantiomeric purity is a critical and distinct analytical goal.

  • The Principle: Enantiomers have identical physical properties in an achiral environment, but they interact differently with a chiral environment. Chiral chromatography uses a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation[15].

  • Methodologies:

    • Direct Method (Chiral HPLC): The sample is directly injected onto a column containing a CSP. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are common choices for separating chiral acids and amines[16][17]. This is the most straightforward and widely used approach.

    • Indirect Method: The racemic mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column[15]. This method adds complexity but can be useful if a suitable CSP is not available.

Performance Comparison

FeatureHPLC-UV (with Derivatization)LC-MS/MSGC-MS (with Derivatization)Chiral HPLC
Principle Chemical tagging for UV/FL detectionMass-based detectionVolatilization + mass-based detectionDiastereomeric interaction with CSP
Sensitivity Good to Excellent (depends on reagent)ExcellentExcellentGood to Excellent
Selectivity Moderate (relies on chromatography)Excellent (mass filtering)Excellent (chromatography + mass)Excellent (for enantiomers)
Derivatization MandatoryOften not requiredMandatoryNot required (direct method)
Impurity ID Not possibleExcellent (provides MW and fragment data)Good (library matching)Not applicable for structural ID
Pros Uses standard equipment; cost-effectiveHighest sensitivity & specificity; no deriv.High resolution; good for volatile impuritiesDirect measurement of enantiomeric excess
Cons Complex sample prep; reaction variabilityHigher instrument cost & complexityMandatory derivatization; not for thermolabile compoundsColumn cost; method development can be extensive
Best For Routine QC with limited instrumentationTrace analysis; impurity profiling; metabolomicsBroad screening when derivatization is acceptableEnantiomeric purity determination

Experimental Protocols & Workflows

Workflow 1: Overall Analytical Strategy for Purity Assessment

This diagram illustrates the decision-making process when analyzing a new batch of 4-oxopipecolic acid.

Analytical_Strategy cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution & Analysis Sample 4-Oxopipecolic Acid Sample Purity_Needs Purity Analysis Goal? Sample->Purity_Needs Achiral Achiral Impurity Profile Purity_Needs->Achiral Impurities Chiral Enantiomeric Purity Purity_Needs->Chiral Enantiomers LC_MS LC-MS/MS (Preferred) Achiral->LC_MS HPLC_UV HPLC-UV (Alternative) Achiral->HPLC_UV Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Analysis_LCMS Direct LC-MS/MS Analysis LC_MS->Analysis_LCMS Deriv_UV Derivatization Protocol HPLC_UV->Deriv_UV Analysis_Chiral Direct Chiral HPLC Analysis Chiral_HPLC->Analysis_Chiral Analysis_UV HPLC-UV Analysis Deriv_UV->Analysis_UV Data Data Interpretation & Purity Calculation Analysis_UV->Data Analysis_LCMS->Data Analysis_Chiral->Data

Caption: Decision workflow for selecting the appropriate chromatographic method.

Protocol 1: Purity by LC-MS/MS (Preferred Method for Achiral Impurities)

This protocol is designed for high sensitivity and specificity without derivatization, leveraging a HILIC column for optimal retention.

1. Rationale: This method avoids the time and potential error of a derivatization step. HILIC chromatography provides superior retention for the highly polar 4-oxopipecolic acid, while tandem mass spectrometry ensures accurate identification and quantification by monitoring specific precursor-product ion transitions, minimizing matrix effects[7][10].

2. Materials:

  • 4-Oxopipecolic Acid Reference Standard and Sample

  • LC-MS Grade Acetonitrile and Water

  • LC-MS Grade Formic Acid

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of 4-oxopipecolic acid is ideal. If unavailable, a structurally similar compound like 4-hydroxypipecolic acid or pipecolic acid can be validated for use[10].

3. Sample Preparation:

  • Accurately weigh and dissolve the 4-oxopipecolic acid reference standard in Water:Acetonitrile (50:50) to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Accurately weigh and dissolve the test sample to a similar concentration.

  • To 100 µL of each standard and sample, add 100 µL of the internal standard solution.

  • Vortex and transfer to an LC vial.

4. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system

  • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes, hold for 1 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: ESI Positive Mode

  • MRM Transitions (Example):

    • 4-Oxopipecolic Acid: Precursor m/z 144.1 -> Product m/z 98.1 (Loss of CO2)

    • Internal Standard (Pipecolic Acid): Precursor m/z 130.1 -> Product m/z 84.1[18] (Note: Transitions must be optimized by infusing a standard solution)

5. System Validation:

  • Specificity: Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte and IS.

  • Linearity: Construct a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL). A correlation coefficient (r²) > 0.99 is required.

  • Precision & Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate. Acceptance criteria are typically <15% RSD for precision and 85-115% for accuracy.

Protocol 2: Purity by GC-MS with Silylation Derivatization

This protocol provides an orthogonal method for purity assessment, which is valuable for method cross-validation.

1. Rationale: This method converts the non-volatile analyte into a thermally stable, volatile TMS-ether/ester, enabling separation by GC. GC offers very high chromatographic efficiency, and MS detection provides definitive peak identification[11][13].

2. Materials:

  • 4-Oxopipecolic Acid Reference Standard and Sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl Acetate (anhydrous)

3. Derivatization and Sample Preparation Workflow:

GCMS_Workflow start Weigh ~1 mg Sample/Standard dissolve Dissolve in 50 µL Pyridine start->dissolve reagent Add 100 µL BSTFA + 1% TMCS dissolve->reagent heat Heat at 70°C for 45 min reagent->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject

Caption: Step-by-step workflow for GC-MS sample derivatization.

4. GC-MS Conditions:

  • GC System: Agilent 7890 or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[11]

  • Injector: Splitless, 250 °C

  • Carrier Gas: Helium, 1.0 mL/min constant flow

  • Oven Program: 80 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[11].

  • MS System: Mass Selective Detector

  • Ionization: Electron Ionization (EI), 70 eV

  • Source Temp: 230 °C

  • Scan Mode: Full Scan (m/z 50-500)

5. System Validation:

  • The derivatization reaction's completeness should be monitored. Injecting the sample at different time points (e.g., 30, 45, 60 min) can establish the optimal reaction time.

  • Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram (Area % method), assuming a similar response factor for related impurities.

Conclusion: Selecting the Right Tool for the Task

The chromatographic purity assessment of 4-oxopipecolic acid is a solvable challenge that requires a thoughtful, science-driven approach.

  • For comprehensive impurity profiling and trace analysis, LC-MS/MS is unequivocally the superior technique, offering a powerful combination of sensitivity, specificity, and simplified sample preparation.

  • In a routine quality control environment where instrumentation may be limited to HPLC-UV, a well-validated derivatization method provides a reliable and sensitive alternative.

  • GC-MS serves as an excellent orthogonal technique, valuable for cross-validation and identifying impurities that may be more amenable to gas-phase separation.

  • Finally, chiral HPLC is not optional but mandatory when the stereochemical purity of 4-oxopipecolic acid must be guaranteed.

By understanding the chemical properties of the analyte and the principles behind each chromatographic technique, researchers and drug development professionals can design robust, self-validating methods that ensure the quality and safety of this critical pharmaceutical building block.

References

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Keto Acids. BenchChem.
  • Afshar, M., & van Hall, G. (n.d.). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. The Capital Region of Denmark's Research Portal.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry.
  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). PMC.
  • BenchChem. (2025). Application Note: Quantification of 4-Hydroxypipecolic Acid in Plant Extracts Using LC-MS/MS. BenchChem.
  • BenchChem. (2025). Technical Support Center: Analysis of 4-Hydroxypipecolic Acid by LC-MS/MS. BenchChem.
  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (2014).
  • Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor. (2003).
  • Synthesis of Pipecolic Acid and Baikiain. (2014).
  • Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. (2020).
  • Synthesis of Enantiopure ε‑Oxapipecolic Acid. (2019). NSF PAR.
  • Jackson, R. F. W., et al. (1994). Synthesis of protected 4-oxopipecolic acid and 4-oxolysine using a palladium-catalysed coupling process. Tetrahedron Letters.
  • Acids: Derivatiz
  • (S)-6-Oxo-2-piperidinecarboxylic acid. (n.d.). Sigma-Aldrich.
  • BenchChem. (2025). Validation of analytical methods for 4-Hydroxypipecolic acid according to ICH guidelines. BenchChem.
  • High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave. (2002). PubMed.
  • Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. (2020).
  • L(-)-Pipecolinic acid synthesis. (n.d.). ChemicalBook.
  • Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. (2001). PubMed.
  • The Use of Derivatization Reagents for Gas Chrom
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. (2025). MDPI.
  • Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids. (2005).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC.
  • Application Specific HPLC and UHPLC Columns. (n.d.).
  • Pipecolic Acid. (n.d.). PubChem.
  • Analysis of Fatty Acids using the LC-4000 Series Rapid Separ
  • Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin.
  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016). Journal of Applied Pharmaceutical Science.
  • Strategies for chiral separation: from racem
  • 6-oxo-pipecolinic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • 4-Oxopiperidine-2-carboxylic acid. (n.d.). PubChem.
  • (S)-4-Oxopiperidine-2-carboxylic acid. (n.d.). PubChem.
  • Pipecolic Acid Rel

Sources

Differentiating (R) and (S) enantiomers of 4-oxopiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Differentiating Enantiomers of 4-oxopiperidine-2-carboxylic Acid

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. Chiral building blocks, such as the enantiomers of 4-oxopiperidine-2-carboxylic acid, are integral to the synthesis of complex pharmaceutical agents. The ability to accurately and reliably differentiate between the (R) and (S) enantiomers is therefore paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of robust analytical methodologies for the chiral resolution of this compound, grounded in established scientific principles and supported by representative experimental data.

The Two Pillars of Enantiomeric Differentiation

The challenge in differentiating enantiomers lies in their identical physical and chemical properties in an achiral environment. To resolve them, one must introduce another chiral entity to create diastereomeric interactions that result in distinct physical properties. This can be achieved through two primary strategies: physical separation via chromatography or in-situ spectroscopic discrimination. This guide will explore the practical application of both pillars:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct physical separation of the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An indirect method using chiral solvating agents for spectroscopic differentiation.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is the gold standard for chiral analysis in the pharmaceutical industry, offering high resolution and sensitivity.[1] The separation can be achieved directly, using a Chiral Stationary Phase (CSP), or indirectly, after derivatization to form diastereomers that can be resolved on a standard achiral column.

Direct Chiral HPLC: The Power of Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity, as it avoids additional sample preparation steps like derivatization. The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times.

For a polar, cyclic amino acid derivative like 4-oxopiperidine-2-carboxylic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective.[2] Polysaccharide-based columns, such as those with amylose or cellulose derivatives, offer broad selectivity, while macrocyclic glycopeptide columns (e.g., teicoplanin-based) are particularly well-suited for polar and ionic compounds.[3]

cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation start Racemic Standard of 4-oxopiperidine-2-carboxylic acid screen_poly Screen Polysaccharide CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H) start->screen_poly screen_macro Screen Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® T) start->screen_macro mp_np Normal Phase (NP) n-Hexane / Alcohol screen_poly->mp_np mp_po Polar Organic (PO) Acetonitrile / Methanol screen_macro->mp_po eval Evaluate Initial Separation (Resolution > 1.0?) mp_np->eval mp_po->eval opt_mod Adjust Modifier Ratio (e.g., % Alcohol) eval->opt_mod opt_add Add Acidic Modifier (0.1% TFA for peak shape) opt_mod->opt_add opt_temp Optimize Temperature (Test 25°C, 30°C, 35°C) opt_add->opt_temp opt_flow Optimize Flow Rate (Test 0.5 - 1.0 mL/min) opt_temp->opt_flow final Final Method with Baseline Resolution (Rs ≥ 1.5) opt_flow->final validate Validate Method (Linearity, Precision, Accuracy) final->validate

Caption: Workflow for developing a direct chiral HPLC separation method.

This protocol is a robust starting point for the separation of 4-oxopiperidine-2-carboxylic acid enantiomers based on established methods for similar piperidine derivatives.[3]

  • Instrumentation and Column:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and Ethanol in a 90:10 (v/v) ratio.

    • Add 0.1% Trifluoroacetic Acid (TFA) to the final mixture to improve the peak shape of the carboxylic acid.[2]

    • Degas the mobile phase by sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (due to the carbonyl chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the racemic 4-oxopiperidine-2-carboxylic acid standard in the mobile phase to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

The following table summarizes expected quantitative data from a successful chiral separation.

Parameter(S)-enantiomer(R)-enantiomer
Retention Time (t_R) ~ 9.5 min~ 11.2 min
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) > 5000> 5000
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Pillar 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While chromatography physically separates enantiomers, NMR spectroscopy can be used to differentiate them in the same solution. This is achieved by adding a Chiral Solvating Agent (CSA), which forms rapidly exchanging, diastereomeric solvate complexes with the enantiomers. These complexes exist in different magnetic environments, leading to the splitting of NMR signals into two distinct peaks, one for each enantiomer.[4] This technique is particularly useful for determining enantiomeric excess (ee).

For carboxylic acids, CSAs that can engage in hydrogen bonding or other non-covalent interactions are effective.[4][5]

cluster_analyte Analyte in Solution cluster_interaction Interaction with CSA cluster_result Resulting Spectrum racemate Racemic Mixture (R)-Analyte + (S)-Analyte nmr_single 1H NMR Spectrum: Single peak for proton 'Hx' racemate->nmr_single add_csa Add Chiral Solvating Agent (e.g., (S)-CSA) racemate->add_csa complex_r Formation of Diastereomeric Complex [(R)-Analyte : (S)-CSA] add_csa->complex_r complex_s Formation of Diastereomeric Complex [(S)-Analyte : (S)-CSA] add_csa->complex_s nmr_split 1H NMR Spectrum: Two distinct peaks for 'Hx' (one for R, one for S) complex_r->nmr_split complex_s->nmr_split ee_calc Calculate Enantiomeric Excess (ee) from peak integration nmr_split->ee_calc

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Oxopiperidine-2-carboxylic acid
Reactant of Route 2
(R)-4-Oxopiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.